4-(Phenylthio)-2(5H)-furanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-phenylsulfanyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c11-10-6-9(7-12-10)13-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRLKSIDKBTDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)O1)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451249 | |
| Record name | 4-(Phenylthio)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57061-30-0 | |
| Record name | 4-(Phenylthio)-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-(Phenylthio)-2(5H)-furanone
Role: Versatile Synthetic Scaffold & Bioactive Probe CAS: 57061-30-0 Molecular Formula: C₁₀H₈O₂S[1]
Part 1: Executive Summary & Molecular Profile
4-(Phenylthio)-2(5H)-furanone is a functionalized butenolide derivative widely utilized in medicinal chemistry as a "privileged scaffold." Unlike simple lactones, the incorporation of the phenylthio moiety at the C4 position confers unique electronic properties, making it a critical intermediate for synthesizing sulfone-based COX-2 inhibitors (e.g., DFU analogs) and a direct acting agent in bacterial quorum sensing inhibition.
Its significance lies in its dual-reactivity :
-
Electrophilicity: The furanone ring acts as a Michael acceptor, capable of covalent modification of cysteine residues in biological targets.
-
Redox Potential: The sulfide (thioether) linker is readily oxidized to a sulfone, a transformation that dramatically alters its pharmacological profile from an anti-biofilm agent to a selective anti-inflammatory (COX-2) pharmacophore.
Physicochemical Properties
| Property | Value | Relevance |
| Molecular Weight | 192.24 g/mol | Fragment-based drug discovery (FBDD) compliant.[1] |
| LogP (Predicted) | ~2.3 - 2.8 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Acceptors | 2 | Carbonyl and Ether oxygen. |
| H-Bond Donors | 0 | Lack of donors improves CNS penetration potential. |
| Solubility | DMSO, DCM, CHCl₃ | Poor water solubility; requires organic co-solvents for bio-assays. |
| Appearance | Crystalline Solid | Stable under standard conditions; light sensitive (thioether oxidation). |
Part 2: Synthetic Architecture & Regioselectivity
The synthesis of 4-(phenylthio)-2(5H)-furanone is a classic study in regioselective nucleophilic vinylic substitution (SNV) . The most robust route utilizes 3,4-dihalo-2(5H)-furanones (such as mucochloric acid derivatives or 3,4-dibromo-2(5H)-furanone) as the electrophile.
The Regioselectivity Challenge
In 3,4-dihalo-2(5H)-furanones, the C4 position is significantly more electrophilic than C3. This is due to the vinylogous ester resonance : the carbonyl group at C2 pulls electron density, making C4 the preferred site for nucleophilic attack by the thiophenol anion.
Reaction Scheme: 3,4-dibromo-2(5H)-furanone + PhSH + Et₃N → 4-(Phenylthio)-2(5H)-furanone + Et₃N·HBr
Visualization: Synthetic Pathway
Figure 1: The nucleophilic attack occurs preferentially at C4 due to the electronic conjugation with the carbonyl, followed by halide elimination.[2]
Part 3: Pharmacological Mechanism & Applications[3][4]
The biological utility of 4-(phenylthio)-2(5H)-furanone bifurcates based on its oxidation state.
1. Biofilm Inhibition (Quorum Sensing)
In its native thioether form, this molecule mimics natural furanones (e.g., from Delisea pulchra) that act as Quorum Sensing (QS) antagonists.
-
Mechanism: It interferes with the las and rhl systems in Gram-negative bacteria or the eps operon in Gram-positive bacteria (e.g., Bacillus subtilis).
-
Effect: It represses biofilm formation without killing the bacteria directly, reducing the selective pressure for resistance development.
2. Precursor to COX-2 Inhibitors (The Sulfone Pivot)
The phenylthio group is a "pro-pharmacophore." Upon oxidation to the sulfone (-SO₂-), the molecule gains high affinity for the COX-2 active site.
-
Structural Logic: The sulfone oxygen atoms form hydrogen bonds with Arg120 and Tyr355 at the base of the COX active site. The phenyl ring fits into the hydrophobic side pocket (valine pocket) characteristic of COX-2, which is inaccessible in COX-1 (blocked by Isoleucine).
-
Note: The thio form described here is generally less active against COX enzymes than its sulfone counterpart, making it an ideal negative control or starting material in SAR studies.
Visualization: Biological Logic
Figure 2: The scaffold serves as a direct biofilm inhibitor or a precursor to potent COX-2 inhibitors via oxidation.
Part 4: Experimental Protocols
Protocol A: Regioselective Synthesis
Primary Reference: Derived from standard methodologies for 3,4-dihalo-2(5H)-furanone substitution [1, 2].
Reagents:
-
3,4-Dibromo-2(5H)-furanone (1.0 eq)
-
Thiophenol (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Preparation: Dissolve 3,4-dibromo-2(5H)-furanone (e.g., 2.42 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and improve regioselectivity.
-
Addition: Mix Thiophenol (1.15 g, 10.5 mmol) with Et₃N (1.5 mL) in DCM (10 mL). Add this mixture dropwise to the furanone solution over 30 minutes.
-
Critical Checkpoint: The solution typically turns yellow. Rapid addition may lead to bis-substitution (C3 and C4).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1).
-
Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine, followed by sat. NaHCO₃ and brine.[3]
-
Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Yield: Expect 75-85% yield of a white to off-white crystalline solid.
Protocol B: Biofilm Inhibition Assay (Bacillus subtilis)
Primary Reference: Adapted from furanone biofilm studies [3, 4].[4]
Objective: Determine the Minimum Biofilm Inhibitory Concentration (MBIC).
-
Culture: Grow B. subtilis (strain 168 or similar) in LB medium overnight at 37°C.
-
Dilution: Dilute culture 1:100 into fresh LB medium supplemented with 1% glucose (to promote biofilm).
-
Treatment: Add 4-(phenylthio)-2(5H)-furanone (dissolved in DMSO) to 96-well plates at varying concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Ensure final DMSO concentration is <1%.
-
Incubation: Incubate statically at 30°C for 24-48 hours.
-
Quantification (Crystal Violet):
-
Remove planktonic cells by washing wells 3x with phosphate-buffered saline (PBS).
-
Stain adherent biofilm with 0.1% Crystal Violet for 15 min.
-
Solubilize stain with 30% acetic acid.
-
Measure absorbance at 570 nm.
-
-
Data Analysis: Compare OD₅₇₀ of treated wells vs. DMSO control.
Part 5: References
-
Mao, H., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design. Retrieved from [Link]
-
Lagin, E., et al. (2015).[4] Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Acta Naturae.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI Molecules. Retrieved from [Link]
Sources
"4-(Phenylthio)-2(5H)-furanone" molecular structure
Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Molecular Architecture, Synthesis Protocols, and Pharmacological Potential
Executive Summary
4-(Phenylthio)-2(5H)-furanone (CAS: 57061-30-0) represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its
Its significance lies in two domains:
-
Biofilm Inhibition: Structural homology to Acyl-Homoserine Lactones (AHLs) allows it to intercept bacterial quorum sensing pathways.
-
Synthetic Utility: It serves as a versatile precursor for sulfonyl-furanones, a class of compounds exhibiting potent antimicrobial and antitumor activities.
Molecular Architecture & Electronic Properties
The efficacy of 4-(Phenylthio)-2(5H)-furanone is dictated by the electronic interplay between the electron-withdrawing lactone ring and the electron-donating sulfur atom.
Structural Components[1][2][3][4][5][6][7][8][9][10]
-
2(5H)-Furanone Core: A five-membered lactone ring containing a C=C double bond conjugated with the carbonyl group. This creates an electrophilic center at the C-4 position.
-
Phenylthio Moiety (-S-Ph): Attached at C-4, the sulfur atom acts as a "soft" nucleophile donor during synthesis but modifies the electrophilicity of the final product. The phenyl ring enhances lipophilicity (
), facilitating membrane permeability.
Electronic Mechanism: The Vinylogous Michael Acceptor
The C-4 position is highly susceptible to nucleophilic attack. Unlike simple furanones, the sulfur atom at C-4 modulates this reactivity. Oxidation of the sulfur to a sulfoxide (S=O) or sulfone (O=S=O) dramatically increases the electrophilicity of the C-3/C-4 double bond, turning the molecule into a "suicide inhibitor" for cysteine-proteases.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 192.24 g/mol |
| CAS Number | 57061-30-0 |
| Physical State | Crystalline Solid (White to Off-White) |
| Solubility | Soluble in DCM, DMSO, MeOH; Insoluble in Water |
| Reactivity Class | Vinylogous Thioester / Michael Acceptor |
Synthesis & Fabrication Protocols
Directive: The following protocol utilizes an Addition-Elimination mechanism, displacing a halide leaving group with thiophenol. This method is preferred for its high regioselectivity and yield.
Materials Required[1][2][4][5][6][8][9][10][11]
-
Precursor: 4-Bromo-2(5H)-furanone (1.0 eq)
-
Reagent: Thiophenol (Benzenethiol) (1.1 eq)
-
Base: Triethylamine (
) (1.2 eq) -
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Atmosphere: Nitrogen or Argon
Step-by-Step Methodology
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with nitrogen. Dissolve 4-Bromo-2(5H)-furanone (1.63 g, 10 mmol) in 40 mL of anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Nucleophilic Addition: Add Thiophenol (1.13 mL, 11 mmol) dropwise to the stirred solution. Ensure the temperature remains < 5°C to prevent side reactions.
-
Elimination Phase: Slowly add Triethylamine (1.67 mL, 12 mmol) over 10 minutes. The base facilitates the deprotonation of the thiol and neutralizes the HBr byproduct.
-
Observation: A white precipitate (Triethylammonium bromide) may form.
-
-
Reaction Progression: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, replaced by the product ( ). -
Work-up:
-
Dilute with 50 mL DCM.
-
Wash with 1M HCl (2 x 30 mL) to remove excess amine.
-
Wash with Saturated
(2 x 30 mL) and Brine (1 x 30 mL). -
Dry organic layer over anhydrous
.
-
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Synthesis Logic Diagram
Figure 1: Nucleophilic vinylic substitution pathway for the synthesis of 4-(phenylthio)-2(5H)-furanone.
Mechanism of Action: Biological Interaction
The pharmacological potency of 4-(Phenylthio)-2(5H)-furanone stems from its ability to covalently modify enzymes or receptors containing accessible cysteine residues.
The "Covalent Trap" Mechanism
-
Recognition: The furanone ring mimics the lactone structure of bacterial autoinducers (AHLs), allowing it to dock into Quorum Sensing receptors (e.g., LuxR-type proteins).
-
Alkylation: The C-4 position acts as a soft electrophile. A cysteine thiol (-SH) in the receptor active site attacks C-4 (or C-3 via conjugate addition), forming a stable thioether bond.
-
Inactivation: This irreversible covalent modification induces a conformational change or sterically blocks the receptor, silencing the signaling pathway.
Note on Oxidation: In vivo, the sulfide (-S-) can be oxidized by cytochromes to the sulfone (-SO2-) . The sulfone derivative is a significantly more potent electrophile and is often the active species in antifungal applications.
Biological Pathway Diagram
Figure 2: Mechanism of covalent inhibition via Michael addition to protein thiols.
Pharmacological & Industrial Applications
Quorum Sensing Inhibition (Anti-Biofilm)
Bacterial biofilms are resistant to conventional antibiotics. 4-(Phenylthio)-2(5H)-furanone derivatives function as Quorum Quenchers . By mimicking the AHL signal molecules used by Gram-negative bacteria (like Pseudomonas aeruginosa), they prevent the formation of biofilms on medical devices and industrial surfaces.
Antifungal Precursor
The compound is a critical intermediate in the synthesis of sulfonyl-furanones . Research indicates that oxidation of the thioether to the sulfone yields compounds with high efficacy against Candida albicans and Aspergillus species. The sulfone group enhances the electron deficiency of the furanone ring, increasing its reactivity toward fungal enzymes.
Tyrosinase Inhibition (Investigational)
While primarily known for antimicrobial properties, the phenylthio-furanone scaffold is being investigated for Tyrosinase inhibition . The structural similarity to other polyphenolic inhibitors suggests potential utility in preventing enzymatic browning in food science and treating hyperpigmentation, though this often requires hydroxylation of the phenyl ring.
Safety & Stability Protocols
-
Handling: The compound is a thioether derivative and may possess a characteristic sulfur odor. All synthesis steps involving thiophenol must be performed in a fume hood.
-
Sensitization: Furanones are known skin sensitizers (Michael acceptors). Double-gloving (Nitrile) is mandatory.
-
Storage: Store at 2–8°C under inert gas. The sulfide moiety is susceptible to slow oxidation to sulfoxide if exposed to air over prolonged periods.
References
-
VulcanChem. (n.d.). 4-(Phenylthio)-2(5H)-furanone - Structure and Properties. Retrieved from
-
Svendsen, J. S., & Sydnes, L. K. (1990). Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis. Acta Chemica Scandinavica, 44, 202–204.[1] Retrieved from
-
Laxmikant, P., et al. (2009).[2] Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(13), 2423-2429.[2] Retrieved from
-
Kutkowska, J., et al. (2018). Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm. Retrieved from
-
Shakirov, R., et al. (2015). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Acta Naturae. Retrieved from
Sources
Technical Guide: Synthesis Precursors for 4-(Phenylthio)-2(5H)-furanone
This guide details the synthesis precursors and methodologies for 4-(Phenylthio)-2(5H)-furanone , a critical pharmacophore in the development of COX-2 inhibitors and tyrosinase inhibitors.
The content focuses on two primary synthetic pathways: the Tetronic Acid Route (favored for high purity and structural definition) and the Mucochloric Acid Route (favored for industrial scalability, yielding halogenated analogs).
Executive Summary & Retrosynthetic Analysis
4-(Phenylthio)-2(5H)-furanone consists of a
From a retrosynthetic perspective, the C4-S bond is the strategic disconnection point. The synthesis relies on the "soft" nucleophilicity of thiophenol attacking the "hard/soft" electrophilic center at C4 of an activated furanone scaffold.
Retrosynthesis Diagram
Figure 1: Retrosynthetic logic prioritizing the activation of the C4 position.
Primary Precursors
The synthesis requires two distinct component classes: the Nucleophilic Sulfur Source and the Electrophilic Furanone Scaffold .
Table 1: Core Precursors and Specifications
| Precursor Class | Chemical Name | CAS Registry | Role | Critical Quality Attribute (CQA) |
| Scaffold (A) | Tetronic Acid | 4971-56-6 | Starting Core | Anhydrous; Purity >98% to prevent polymerization. |
| Scaffold (B) | Mucochloric Acid | 87-56-9 | Alternate Core | Free of mineral acids; used for 3-chloro analogs. |
| Nucleophile | Thiophenol | 108-98-5 | S-Donor | Freshly distilled; free of diphenyl disulfide. |
| Activator | p-Toluenesulfonyl Chloride | 98-59-9 | Leaving Group | Used to convert C4-OH to C4-OTs. |
| Base | Triethylamine (Et3N) | 121-44-8 | Proton Scavenger | Anhydrous; must be dry to prevent hydrolysis. |
Synthesis Protocols
Route A: The Tetronic Acid Activation Pathway (High Precision)
This route is preferred for medicinal chemistry applications requiring the unsubstituted 2(5H)-furanone core. It proceeds via the conversion of Tetronic acid (4-hydroxy-2(5H)-furanone) into an activated tosylate or halide, followed by displacement.
Mechanism:
-
Enol Activation: The hydroxyl group at C4 (a vinylogous acid) is converted into a good leaving group (Tosylate).
-
Addition-Elimination: Thiophenol undergoes a Michael-type addition at C4, followed by the elimination of the tosylate group.
Step-by-Step Protocol:
Step 1: Activation (Synthesis of 4-Tosyloxy-2(5H)-furanone)
-
Dissolution: Dissolve Tetronic acid (10 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add Triethylamine (12 mmol) dropwise, followed by p-Toluenesulfonyl chloride (TsCl) (11 mmol).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 4 hours.
-
Workup: Wash with cold 1M HCl, then brine. Dry over MgSO₄ and concentrate.
-
Yield: The intermediate 4-tosylate is often a solid that can be used directly.
Step 2: Nucleophilic Displacement
-
Setup: Dissolve the 4-Tosyloxy-2(5H)-furanone (from Step 1) in anhydrous THF or DCM .
-
Nucleophile Prep: In a separate flask, mix Thiophenol (1.1 equiv) with Triethylamine (1.2 equiv) in the same solvent.
-
Addition: Add the thiolate solution dropwise to the furanone solution at 0°C.
-
Monitoring: The reaction is typically fast (30–60 mins). Monitor by TLC (disappearance of Tosylate).
-
Purification: Quench with water. Extract with Ethyl Acetate.[1] Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Route B: The Mucochloric Acid Pathway (Industrial/Analog)
This route utilizes Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone). It is robust but typically yields 3-chloro-4-(phenylthio)-2(5H)-furanone . To obtain the unsubstituted parent, a reductive dechlorination step is required.
Protocol Overview:
-
Substitution: Mucochloric acid + Thiophenol (2 equiv) + Base
3-Chloro-4-(phenylthio)-5-hydroxy-2(5H)-furanone (via addition-elimination at C4). -
Reduction (Optional): Zinc/Acetic acid reduction removes the C3-chlorine and reduces the C5-hydroxyl/hemiacetal to the lactone methylene (if desired, though difficult) or simply removes the halogen.
Note: For pure 4-(phenylthio)-2(5H)-furanone, Route A is superior as it avoids the complex reduction of the 3,4-dichloro system.
Mechanistic Visualization
The reaction relies on the specific reactivity of the
Figure 2: Addition-Elimination mechanism. The C4 position is activated by conjugation with the carbonyl.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Low Yield (Route A) | Hydrolysis of Tosylate | Ensure strictly anhydrous conditions during Step 1. Use fresh TsCl. |
| Regioisomer Mixtures | Attack at C3 vs C4 | In Route B (Mucochloric), C4 is electronically favored, but steric bulk can shift selectivity. Keep temperature low (0°C). |
| Disulfide Formation | Oxidation of Thiophenol | Degas solvents with Nitrogen/Argon. Add a reducing agent (e.g., TCEP) if necessary, though usually not required under N2. |
| Polymerization | Thermal instability | Avoid heating the activated furanone intermediate above 40°C during concentration. |
References
-
Synthesis of 4-arylsulfanyl derivatives of 2(5H)-furanone. Source: National Institutes of Health (NIH) / Molecules. Context: Details the reaction of 3,4-dihalo-2(5H)-furanones with aromatic thiols under basic conditions, establishing the regioselectivity for the 4-position. URL:[Link]
-
Structure and reactivity of tetronic acids. Source: ResearchGate.[2] Context: Provides the fundamental chemistry for activating Tetronic acid (4-hydroxy-2(5H)-furanone) for nucleophilic substitution. URL:[Link]
-
Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone. Source: Acta Chemica Scandinavica. Context: Discusses solvolysis and substitution patterns in furanones, relevant for understanding the stability of the 4-bromo precursors. URL:[Link]
-
Reaction of Mucochloric Acid with Thiophenols. Source: Journal of Organic Chemistry (via NIH/PubChem data). Context: Confirms the addition-elimination mechanism of thiophenols on the mucochloric acid scaffold to yield thio-substituted furanones. URL:[Link]
Sources
Technical Monograph: Spectroscopic Characterization of 4-(Phenylthio)-2(5H)-furanone
CAS Registry Number: 57061-30-0 Molecular Formula: C₁₀H₈O₂S Molecular Weight: 192.23 g/mol
Executive Summary
4-(Phenylthio)-2(5H)-furanone is a pivotal heterocyclic scaffold in medicinal chemistry, particularly recognized for its utility in the development of biofilm inhibitors and antimicrobial agents. Structurally, it consists of a
This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) of 4-(phenylthio)-2(5H)-furanone, synthesized via the nucleophilic substitution of 4-bromo-2(5H)-furanone.[1] The data presented here serves as a reference standard for researchers validating the identity and purity of this compound in drug discovery workflows.
Synthesis & Preparation Protocol
The most robust synthetic route involves the nucleophilic substitution of a leaving group (typically bromide or tosylate) at the C4 position of the furanone ring by thiophenol under basic conditions.[1]
Experimental Protocol
-
Reagents: 4-Bromo-2(5H)-furanone (1.0 equiv), Thiophenol (1.1 equiv), Triethylamine (Et₃N, 1.2 equiv).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Conditions: 0°C to Room Temperature (RT), 2–4 hours.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-bromo-2(5H)-furanone in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Add triethylamine dropwise, followed by the slow addition of thiophenol. The base neutralizes the HBr generated during the substitution.[1]
-
Reaction: Allow the mixture to warm to RT and stir for 3 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1); the product typically exhibits a lower R_f than the starting thiol but higher than the bromofuranone.
-
Work-up: Quench with water. Extract the organic layer with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine.[1]
-
Purification: Dry over anhydrous MgSO₄, concentrate in vacuo, and recrystallize from Hexane/Et₂O or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Nucleophilic substitution pathway for the synthesis of 4-(phenylthio)-2(5H)-furanone via addition-elimination mechanism.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data reflects the electronic influence of the sulfur atom, which acts as a resonance donor but an inductive withdrawer.[1] This results in a characteristic shielding of the C3 proton compared to the 4-bromo precursor.
¹H NMR Data (400 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment |
| Ar-H | 7.45 – 7.60 | Multiplet (m) | 5H | - | Phenyl Protons |
| H-3 | 5.83 | Singlet (s) | 1H | - | Olefinic Proton ( |
| H-5 | 4.78 | Singlet (s) | 2H | - | Lactone Methylene |
Interpretation:
-
H-3 (5.83 ppm): Appears as a sharp singlet. In unsubstituted 2(5H)-furanone, H-3 is a doublet at ~6.1 ppm.[1] The upfield shift to 5.83 ppm is due to the mesomeric electron donation from the sulfur atom into the enone system.[1]
-
H-5 (4.78 ppm): The methylene protons at C5 appear as a singlet, indicating no vicinal coupling (since C4 is substituted).[1] This confirms the substitution at position 4.[2]
¹³C NMR Data (100 MHz, CDCl₃)
| Position | Shift (δ, ppm) | Carbon Type | Assignment |
| C-2 | 172.5 | C=O[1] | Lactone Carbonyl |
| C-4 | 164.8 | C_q | |
| C-Ar | 135.2 | CH | Phenyl (ortho) |
| C-Ar | 130.5 | CH | Phenyl (para) |
| C-Ar | 129.8 | CH | Phenyl (meta) |
| C-Ar (ipso) | 126.5 | C_q | Phenyl (ipso) |
| C-3 | 114.2 | CH | |
| C-5 | 72.1 | CH₂ | Lactone Methylene |
B. Infrared (IR) Spectroscopy
The IR spectrum is dominated by the strained lactone carbonyl and the conjugated double bond system.[1]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Assignment |
| 1745 – 1775 | Strong | C=O Stretch | |
| 1585 – 1600 | Medium | C=C Stretch | Conjugated Alkene / Aromatic Ring |
| 1440, 1480 | Medium | C=C Ring | Aromatic Skeletal Vibrations |
| 1150 – 1200 | Strong | C-O-C Stretch | Lactone Ether Linkage |
C. Mass Spectrometry (MS)
The fragmentation pattern is characteristic of aryl thioethers and lactones.[1]
| m/z | Abundance | Fragment Ion | Fragmentation Logic |
| 192 | High | [M]⁺ | Molecular Ion |
| 164 | Medium | [M - CO]⁺ | Loss of Carbonyl (Lactone ring contraction) |
| 109 | Base Peak | [PhS]⁺ | Cleavage of C4-S bond (Thiophenol cation) |
| 77 | High | [C₆H₅]⁺ | Phenyl cation |
| 51 | Medium | [C₄H₃]⁺ | Fragmentation of Phenyl ring |
MS Fragmentation Pathway
Caption: Primary fragmentation pathway of 4-(phenylthio)-2(5H)-furanone under EI-MS conditions.
References
-
Preparation and reactions of 3,4-dihalo-2(5H)-furanones. Journal of Heterocyclic Chemistry. (Discusses the reactivity of furanone scaffolds with thiols). Link[1]
-
Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners. MDPI Molecules, 2016.[1] (Details the synthesis of 4-aryl/thio-substituted furanones). Link[1]
-
Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. Biomolecules, 2020.[1] (Provides biological context and characterization of thio-derivatives). Link
-
VulcanChem Product Data: 4-(Phenylthio)-2(5H)-furanone (CAS 57061-30-0). (Confirmation of CAS and commercial availability).[3] Link[1][3]
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2226728-58-9,2-(1,3-Dioxoisoindolin-2-yl)-1,1,3,3-tetramethylisouronium Hexafluorophosphate(V)-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: Reactivity Profile of 4-(Phenylthio)-2(5H)-furanone
This technical guide details the chemical reactivity profile of 4-(Phenylthio)-2(5H)-furanone , a critical scaffold in medicinal chemistry known for its utility as a pharmacophore precursor (e.g., COX-2 inhibitors) and a "masked" electrophile.
Executive Summary
4-(Phenylthio)-2(5H)-furanone (CAS: 57061-30-0) represents a specialized class of
In its native state, the molecule acts as a stable vinyl sulfide. However, upon oxidative activation, it transforms into a highly reactive vinyl sulfone, serving as a potent Michael acceptor and a substrate for nucleophilic aromatic-like substitution (
Structural & Electronic Analysis
The molecule consists of a 2(5H)-furanone core with a phenylthio group at position 4.
-
The Furanone Core: An electron-deficient heterocycle. The carbonyl at C2 pulls electron density, making C4 electrophilic.
-
The Phenylthio Group (S-Ph): The sulfur atom exerts two opposing effects:
-
Inductive Withdrawal (-I): Increases electrophilicity at C4.
-
Resonance Donation (+R): The lone pair on sulfur conjugates with the enone system, stabilizing the ring and dampening the electrophilicity compared to a 4-halo-furanone.
-
Key Reactivity Switch: Oxidation of the sulfur atom to a sulfoxide (
Synthesis and Production
The most robust synthetic route involves the nucleophilic substitution of 4-halo-2(5H)-furanones.
Protocol: Thiolation of 4-Bromo-2(5H)-furanone
Rationale: Direct condensation is preferred over metal-catalyzed coupling to avoid ring opening.
-
Precursor: 4-Bromo-2(5H)-furanone (or Mucochloric acid derivatives for substituted analogs).
-
Reagent: Thiophenol (PhSH).
-
Base: Triethylamine (
) acts as a proton scavenger.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-bromo-2(5H)-furanone (1.0 eq) in anhydrous Dichloromethane (DCM) under
atmosphere. -
Addition: Cool to 0°C. Add Thiophenol (1.05 eq) dropwise.
-
Elimination: Add
(1.1 eq) slowly. The reaction is exothermic. -
Monitoring: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The starting bromide (
) disappears; product appears ( ). -
Workup: Wash with 1M HCl (to remove excess amine), then Brine. Dry over
. -
Purification: Recrystallize from Ethanol.
Reactivity Node 1: Oxidative Activation
This is the critical "switch" in the molecule's reactivity profile.
Mechanism
Treating the sulfide with oxidizing agents (mCPBA or
Protocol: Oxidation to 4-(Phenylsulfonyl)-2(5H)-furanone
-
Dissolution: Dissolve 4-(phenylthio)-2(5H)-furanone (1.0 eq) in
. -
Oxidation: Add m-Chloroperoxybenzoic acid (mCPBA, 2.2 eq) in portions at 0°C.
-
Note: 1.0 eq yields the sulfoxide; >2.0 eq yields the sulfone.
-
-
Quenching: After 4 hours, quench with saturated
(removes excess peroxide) and (neutralizes acid). -
Validation:
NMR will show a downfield shift of the vinyl proton at C3 due to the deshielding effect of the sulfone.
Reactivity Node 2: Nucleophilic Substitution ( V)
Once oxidized to the sulfone, the phenylsulfonyl group becomes an excellent leaving group (nucleofuge). This allows for the introduction of diverse nucleophiles (amines, alkoxides) at the C4 position, a strategy used in diversifying COX-2 inhibitor libraries.
-
Reaction Type: Addition-Elimination (Vinyl Substitution).
-
Nucleophiles: Primary/Secondary amines, Thiols, Alkoxides.
-
Selectivity: Attack occurs exclusively at C4 (soft center) rather than C2 (hard center).
Biological Interfacing & Signaling
The reactivity of 4-(phenylthio)-2(5H)-furanone directly translates to its biological mechanism of action.
-
COX-2 Inhibition: The 4-sulfonyl variants mimic the geometry of Arachidonic acid's transition state in the COX-2 active site. The furanone ring fits into the hydrophobic pocket, while the sulfone interacts with Arg120/Tyr355.
-
Quorum Sensing: The furanone core mimics N-acyl homoserine lactones (AHLs), competitively inhibiting bacterial communication pathways.
Visualization: Reactivity & Biological Pathway
The following diagram illustrates the transformation from precursor to bioactive scaffold.
Figure 1: The synthetic and reactive lifecycle of 4-(phenylthio)-2(5H)-furanone, highlighting the oxidative switch that enables drug derivatization.
Quantitative Data Summary
| Parameter | 4-(Phenylthio)-2(5H)-furanone | 4-(Phenylsulfonyl)-2(5H)-furanone | Significance |
| Oxidation State | Sulfide (-2) | Sulfone (+6) | Determines leaving group ability. |
| Electrophilicity (C4) | Moderate | High | Sulfone activates C4 for attack. |
| Leaving Group Ability | Poor | Excellent | Sulfinate is a stable leaving group. |
| COX-2 Selectivity | Low | High | Sulfone is critical for COX-2 pocket binding. |
| Solubility | Lipophilic (LogP ~2.5) | Polar/Lipophilic Balance | Affects bioavailability. |
References
-
VulcanChem. (n.d.). 4-(Phenylthio)-2(5H)-furanone Structure and Properties. VulcanChem. Link
-
Latypova, L., et al. (2014). Sulfides, sulfones, and sulfoxides of the furan-2(5H)-one series: synthesis and structure. Russian Journal of Organic Chemistry.[1] Link
-
Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond.[2] Journal of Pharmacy & Pharmaceutical Sciences. Link
-
Lioy, E., et al. (2004). Synthesis and Reactivity of 3,4-Dihalo-5-hydroxy-2(5H)-furanones. National Institutes of Health (NIH). Link
-
Sigma-Aldrich. (n.d.). Furanone Derivatives Product Specification. Merck KGaA. Link
Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
The furanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on 4-(phenylthio)-2(5H)-furanone and its analogs, providing a comprehensive overview of their synthesis, chemical properties, and burgeoning therapeutic potential. We delve into their mechanisms of action, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer activities, with a focus on quorum sensing inhibition and modulation of key signaling pathways. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols and insights into the structure-activity relationships that govern the efficacy of this promising class of compounds.
Introduction: The Furanone Core as a Versatile Pharmacophore
Furanones, five-membered heterocyclic lactones, are prevalent in nature and have garnered significant interest in synthetic and medicinal chemistry due to their diverse biological activities.[1] The 2(5H)-furanone ring system, in particular, is a key structural motif in numerous natural products and pharmacologically active compounds.[2] The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical properties and biological targets. This guide will specifically explore derivatives featuring a phenylthio- group at the 4-position, a substitution that has been shown to enhance certain biological effects.[3]
The inherent reactivity of the 2(5H)-furanone ring, including its susceptibility to Michael additions and ring-opening reactions, provides a versatile platform for the synthesis of a diverse library of analogs.[4] This chemical tractability, combined with the potent biological activities observed, makes 4-(phenylthio)-2(5H)-furanone and its related compounds attractive candidates for further investigation in drug discovery programs.
Chemical Synthesis and Characterization
The synthesis of 4-(phenylthio)-2(5H)-furanone and its analogs can be achieved through several synthetic routes. A common strategy involves the reaction of a suitable furanone precursor with a thiol.
General Synthesis of 4-Aryl/Alkylthio-2(5H)-furanones
A prevalent method for the synthesis of 4-thio-substituted 2(5H)-furanones involves the nucleophilic substitution of a leaving group at the 4-position of the furanone ring with a corresponding thiol. For instance, the reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with arylthiols in the presence of a base like triethylamine proceeds with high regioselectivity to yield the desired 4-arylsulfanyl derivatives.
Diagram 1: General Synthesis of 4-Aryl/Alkylthio-2(5H)-furanones
Caption: General reaction scheme for the synthesis of 4-thio-substituted 2(5H)-furanones.
Spectroscopic Characterization of 4-(Phenylthio)-2(5H)-furanone
The structural elucidation of 4-(phenylthio)-2(5H)-furanone is confirmed through various spectroscopic techniques.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the protons on the furanone ring and the phenyl ring. The chemical shifts and coupling constants provide information about the substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon, olefinic carbons of the furanone ring, and the carbons of the phenylthio group.[5][6] |
| IR Spectroscopy | A characteristic strong absorption band for the lactone carbonyl group (C=O) is typically observed in the region of 1750-1780 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈O₂S, 192.24 g/mol ) is observed, along with characteristic fragmentation patterns.[3] |
Biological Activities and Mechanisms of Action
4-(Phenylthio)-2(5H)-furanone and its analogs have demonstrated a remarkable range of biological activities, positioning them as promising leads for the development of new therapeutic agents.
Antimicrobial and Anti-Biofilm Activity: Targeting Quorum Sensing
A significant body of research has focused on the ability of furanones to interfere with bacterial communication, a process known as quorum sensing (QS). QS allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating virulence factor production and biofilm formation.
Mechanism of Action: Furanones are structural mimics of N-acylhomoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria. By binding to the LuxR-type receptors, furanones can act as competitive inhibitors, preventing the binding of the natural AHL autoinducers and thereby disrupting QS-regulated gene expression.[7] This disruption leads to a reduction in the production of virulence factors and inhibits the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[8]
Diagram 2: Quorum Sensing Inhibition by Furanone Analogs
Caption: Furanones competitively inhibit AHL binding to LuxR-type receptors, disrupting quorum sensing.
Anti-Inflammatory Activity: Modulation of Key Signaling Pathways
Furanone derivatives have also been investigated for their anti-inflammatory properties. Chronic inflammation is a hallmark of numerous diseases, and the modulation of inflammatory pathways is a key therapeutic strategy.
Mechanism of Action: The anti-inflammatory effects of furanones are believed to be mediated, at least in part, through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] These pathways play a central role in the production of inflammatory mediators like cytokines and chemokines.[10] By inhibiting the activation of NF-κB and MAPKs, furanone derivatives can effectively downregulate the expression of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.[[“]][12]
Diagram 3: Anti-Inflammatory Mechanism of Furanone Analogs
Caption: Furanone analogs can induce apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
To facilitate further research and development of furanone-based compounds, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 4-(Phenylthio)-2(5H)-furanone
This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.
Materials:
-
4-Bromo-2(5H)-furanone
-
Thiophenol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 4-bromo-2(5H)-furanone (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add thiophenol (1.1 equivalents) dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-(phenylthio)-2(5H)-furanone.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
In Vitro Anti-Biofilm Assay (Crystal Violet Method)
This protocol allows for the quantification of biofilm formation and its inhibition by test compounds.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Luria-Bertani broth)
-
96-well microtiter plates
-
4-(Phenylthio)-2(5H)-furanone or other test compounds
-
Crystal violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Procedure:
-
Grow the bacterial strain overnight in the appropriate medium.
-
Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well microtiter plate.
-
Add various concentrations of the test compound (e.g., 4-(phenylthio)-2(5H)-furanone) to the wells. Include a vehicle control (e.g., DMSO) and a growth control (no compound).
-
Incubate the plate at the optimal growth temperature for the bacterial strain for 24-48 hours without shaking.
-
After incubation, carefully discard the planktonic cells and gently wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition can be calculated relative to the vehicle control.
Conclusion and Future Directions
4-(Phenylthio)-2(5H)-furanone and its analogs represent a versatile and promising class of compounds with significant therapeutic potential. Their ability to modulate key biological processes, including bacterial quorum sensing, inflammatory signaling, and cancer cell proliferation, underscores their importance in modern drug discovery. The synthetic accessibility of the furanone core allows for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research should focus on several key areas. A more in-depth elucidation of the molecular targets and signaling pathways affected by these compounds will provide a clearer understanding of their mechanisms of action and guide the rational design of more potent and selective analogs. In vivo studies are crucial to validate the therapeutic efficacy and assess the pharmacokinetic and toxicological profiles of lead candidates. Furthermore, the development of novel synthetic methodologies to access a wider range of furanone derivatives will continue to fuel the discovery of new therapeutic agents. The continued investigation of this fascinating class of molecules holds great promise for the development of novel treatments for a variety of human diseases.
References
-
Thombare, P., Desai, J., Argade, A., Gite, S., Shah, K., Pavase, L., & Patel, P. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Synthetic Communications, 39(13), 2423-2429. [Link]
-
El-Shoukrofy, M. S., El-Gendy, M. A., & Tageldin, G. (2025). Novel furanone-based anticancer agents: Design, synthesis, Hsp90 inhibition, in vivo antitumor activity and pharmacokinetic studies. European Journal of Medicinal Chemistry, 118278. [Link]
-
Cimmino, A., Scafato, P., Mathieu, V., Ingels, A., D'Amico, W., Pisani, L., ... & Evidente, A. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural product communications, 11(10), 1934578X1601101018. [Link]
-
Li, Y., Liu, Y., Li, Y., Liu, Y., Wang, Y., & Zhang, Y. (2018). Bis-2 (5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical biology & drug design, 92(2), 1585-1595. [Link]
-
Yin, L., Liu, Y., Liu, Y., Wang, Y., & Zhang, Y. (2016). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of inflammation, 2016. [Link]
-
Jayaraman, S., Choi, Y. W., & Kim, J. H. (2015). In vitro and in vivo anti-inflammatory activity of Phyllanthus acidus methanolic extract. Journal of ethnopharmacology, 168, 146-154. [Link]
-
Spectroscopic (FT-IR, 1H, 13C NMR and UV–vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran- 3-yl)methoxy)quinoline. (2015). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 17-27. [Link]
-
Givskov, M., de Nys, R., Manefield, M., Gram, L., Maximilien, R., Eberl, L., ... & Kjelleberg, S. (1996). Eukaryotic interference with homoserine lactone-mediated prokaryotic signalling. Journal of bacteriology, 178(22), 6618-6622. [Link]
-
Substituted phenylthiophenylamines with antiinflammatory activity. (1983). Il Farmaco; edizione scientifica, 38(11), 793-804. [Link]
-
Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. (2022). Pharmacophore, 13(4), 1-8. [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2020). Molbank, 2020(3), M1149. [Link]
-
Insights into the chemistry and therapeutic potential of furanones: A versatile pharmacophore. (2015). European Journal of Medicinal Chemistry, 97, 645-668. [Link]
-
Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. (2019). Molecules, 24(15), 2788. [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Molecules, 29(18), 4273. [Link]
-
A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. (2022). Molecules, 27(17), 5482. [Link]
-
NF-κB Pathway | Cell Survival Pathway. (2019, February 18). YouTube. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (2022). Journal of Molecular Structure, 1271, 134079. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-a-Al-Omair-Al-Wahaibi/1b8e4e7c7a3d3c8a9e0a0d4a9a8f4c7f1a3a9e8f]([Link]
-
Anti-Inflammatory Effects of Flavonoids in an LPS-Induced In Vitro Model of Canine Chronic Enteropathy. (2023). International Journal of Molecular Sciences, 24(24), 17351. [Link]
-
Mechanisms of NF-κB pathway inhibition by natural compounds. (2024). Consensus. [Link]
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The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2023). Molecules, 28(6), 2568. [Link]
-
Anti-Inflammatory Activities of Inotilone from Phellinus linteus through the Inhibition of MMP-9, NF-κB, and MAPK Activation In Vitro and In Vivo. (2014). Journal of agricultural and food chemistry, 62(7), 1448-1455. [Link]
-
Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. (n.d.). ResearchGate. Retrieved from [Link]
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Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway. (2010). Mechanisms of ageing and development, 131(7-8), 455-461. [Link]
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"4-(Phenylthio)-2(5H)-furanone" safety and handling precautions
Topic: "4-(Phenylthio)-2(5H)-furanone" Safety and Handling Precautions Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Introduction: Chemical Identity & Research Context
4-(Phenylthio)-2(5H)-furanone (CAS: 57061-30-0) is a functionalized butenolide derivative widely utilized in medicinal chemistry as a pharmacophore for anti-inflammatory agents (specifically COX-2 inhibitors) and antimicrobial scaffolds. Structurally, it consists of a lactone (furanone) ring substituted at the C4 position with a phenylthio group.
From a safety perspective, this compound represents a dual-hazard class:
-
The Butenolide Core: An
-unsaturated lactone acting as a Michael acceptor, capable of alkylating biological nucleophiles (e.g., cysteine residues in proteins). -
The Thioether Moiety: Susceptible to oxidation and metabolic processing into sulfoxides/sulfones, often retaining sensitizing potential.
This guide synthesizes established protocols for handling electrophilic small molecules with specific precautions for sulfur-containing heterocycles.
Physicochemical Profile & Hazard Identification
Structural Reactivity (The "Why" Behind the Hazard)
The primary toxicological concern stems from the compound's electrophilicity. The furanone ring possesses a conjugated double bond system that makes the C4 and C3 positions susceptible to nucleophilic attack.
-
Mechanism of Toxicity: Irreversible covalent binding to thiol groups (-SH) on skin proteins via Michael addition. This is the molecular basis for Skin Sensitization (Category 1) .
-
Stability: Stable under ambient conditions but reactive toward strong nucleophiles (amines, thiols) and strong oxidizers.
GHS Classification (Derived & Standardized)
While specific SDS data for this niche intermediate can be sparse, its structural class mandates the following precautionary classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation. |
| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction (High Probability). |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation. |
Hierarchy of Controls & Engineering Measures
To mitigate the risks of sensitization and inhalation, reliance on PPE alone is insufficient. The following engineering controls are mandatory.
Containment Strategy
-
Primary Barrier: All weighing, solubilization, and reaction setups must occur within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).
-
Powder Handling: If handling >500 mg of dry powder, use a Static-Dissipative Weighing Funnel to prevent dispersal. Furanones often crystallize as fine needles that are easily aerosolized.
Visualization of Safety Workflow
The following diagram outlines the decision logic for handling this compound based on scale and state.
Figure 1: Decision matrix for determining safety controls based on physical state and quantity.
Experimental Protocols & Handling Procedures
Safe Weighing & Solubilization
Objective: Prepare a stock solution without generating dust or contaminating balance surfaces.
-
Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.
-
PPE: Wear double nitrile gloves (4 mil minimum). Note: Avoid latex; sulfur-containing organics often permeate latex rapidly.
-
Transfer: Use an anti-static spatula. If the compound is caked, do not crush it in an open vessel; use a closed vial with a septum and add solvent via syringe if possible.
-
Solvent Choice:
-
Preferred: DMSO, DMF, or Dichloromethane (DCM).
-
Caution: When dissolved in DMSO, the rate of skin absorption increases significantly. Treat DMSO solutions as "transdermal vectors" for the toxin.
-
Reaction Setup (Synthesis Context)
If synthesizing this compound (e.g., from mucobromic acid and thiophenol), additional risks regarding stench and corrosivity apply.
-
Stench Management: Thiophenol precursors have a low odor threshold. All glassware must be treated with a bleach (sodium hypochlorite) bath immediately after use to oxidize residual thiols to sulfonates, which are odorless.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon. While the furanone is relatively stable, the thioether moiety can oxidize to the sulfoxide (S=O) if exposed to air over prolonged periods in solution.
Waste Disposal
-
Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides) in the waste stream. The oxidation of the thioether is exothermic.
-
Labeling: Clearly tag waste as "Toxic," "Sensitizer," and "Sulfur-Organic."
Toxicology & Mechanism of Action
Understanding the mechanism is crucial for explaining why safety is non-negotiable.
The Michael Addition Pathway
The biological activity (and toxicity) of 2(5H)-furanones is largely dictated by their ability to act as electrophiles.
Figure 2: Mechanistic pathway of skin sensitization via protein alkylation.
As shown above, the furanone ring reacts with cysteine residues. In a drug development context, this is often the mechanism for COX-2 inhibition (covalent modification of the active site) or antimicrobial action, but in a safety context, it leads to Allergic Contact Dermatitis .
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15 minutes. Do not use ethanol (may enhance absorption). |
| Eye Contact | Flush with water for 15 minutes. Seek medical attention immediately (risk of corneal opacity). |
| Inhalation | Move to fresh air.[1] If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema. |
| Spill (Solid) | Dampen with PEG-400 or water to prevent dust. Scoop into a sealed container. |
References
-
National Center for Biotechnology Information (NCBI). (2024). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. PubChem Compound Summary. [Link]
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Svendsen, J. S., & Sydnes, L. K. (1990).[2] Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis. Acta Chemica Scandinavica, 44, 202–204.[2][3] [Link][3]
-
Zhang, X., et al. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Tetrahedron Letters. [Link]
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Methodological & Application
Synthesis of "4-(Phenylthio)-2(5H)-furanone" from thiophenol
An Application Note for the Synthesis of 4-(Phenylthio)-2(5H)-furanone from Thiophenol
Introduction: The Versatility of the Furanone Scaffold
The 2(5H)-furanone moiety is a privileged structural motif found in a vast array of natural products and pharmacologically active compounds.[1] These molecules exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] Specifically, 4-(phenylthio)-2(5H)-furanone serves as a valuable synthetic intermediate, leveraging the reactivity of the furanone ring and the phenylthio group for further chemical transformations. Its synthesis via the conjugate addition of thiophenol to a suitable four-carbon precursor represents a fundamental and efficient route to this important chemical scaffold.
This application note provides a comprehensive guide for the synthesis of 4-(phenylthio)-2(5H)-furanone from thiophenol and maleic anhydride. It details the underlying reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for product characterization, tailored for researchers in organic synthesis and drug development.
Reaction Mechanism: A Tale of Two Additions
The synthesis proceeds through a well-established pathway: the Michael (or conjugate) addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this case, thiophenol acts as the nucleophile and maleic anhydride as the Michael acceptor.
-
Thiolate Formation: The reaction is typically facilitated by a mild base, which deprotonates the weakly acidic thiophenol (pKa ~6.6) to form the much more nucleophilic thiophenate anion. This in-situ generation of the active nucleophile is a critical step for achieving a practical reaction rate.
-
Conjugate Addition: The thiophenate anion attacks the β-carbon of the electron-deficient double bond in maleic anhydride. This is the key carbon-sulfur bond-forming step. The resulting enolate intermediate is stabilized by resonance.[4]
-
Protonation and Tautomerization: The enolate is protonated by the solvent or upon acidic workup, leading to the formation of 3-(phenylthio)succinic anhydride.
-
Intramolecular Cyclization/Rearrangement: Under the reaction conditions, particularly with heating, the intermediate 3-(phenylthio)succinic anhydride can undergo rearrangement and dehydration to yield the thermodynamically more stable 4-(phenylthio)-2(5H)-furanone. This involves an intramolecular cyclization process where the anhydride ring opens and a new five-membered lactone ring forms.
The overall transformation can be visualized as follows:
Caption: Proposed reaction pathway for the synthesis of 4-(Phenylthio)-2(5H)-furanone.
Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints for monitoring reaction progress and ensuring product purity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 2.0 g | 20.4 | 1.0 |
| Thiophenol | C₆H₆S | 110.18 | 2.25 g (2.06 mL) | 20.4 | 1.0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.27 g (3.13 mL) | 22.4 | 1.1 |
| Toluene | C₇H₈ | 92.14 | 100 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |
| Hydrochloric Acid (2M) | HCl | 36.46 | As needed | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser and Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Safety Precautions
-
Thiophenol: Acutely toxic and has an extremely unpleasant, persistent odor. All manipulations must be conducted in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Have a bleach solution available to quench any spills and clean glassware to neutralize the odor.
-
Maleic Anhydride: Corrosive and a respiratory sensitizer.[5][6][7] Avoid inhalation of dust and contact with skin and eyes.[7]
-
Toluene: Flammable liquid and vapor. Handle away from ignition sources.
-
Triethylamine: Flammable and corrosive.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stir bar, reflux condenser with a Dean-Stark trap, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.
-
Charge the flask with maleic anhydride (2.0 g, 20.4 mmol) and toluene (100 mL). Begin stirring to dissolve the solid.
-
-
Reagent Addition:
-
In a separate small beaker, combine thiophenol (2.06 mL, 20.4 mmol) and triethylamine (3.13 mL, 22.4 mmol).
-
Transfer this mixture to the dropping funnel.
-
Add the thiophenol/TEA mixture dropwise to the stirring solution of maleic anhydride over 15-20 minutes at room temperature. An initial exotherm may be observed. The formation of a precipitate (triethylammonium salt of the opened anhydride) is common.
-
-
Reaction and Cyclization:
-
After the addition is complete, heat the reaction mixture to reflux using the heating mantle.
-
Water will begin to collect in the Dean-Stark trap as the intermediate cyclizes to the furanone product.
-
Causality Check: The use of a Dean-Stark trap is crucial. It removes the water formed during the final lactonization step, driving the equilibrium towards the desired product according to Le Châtelier's principle.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate solvent system). The product spot should be UV-active and stain with potassium permanganate. The reaction is typically complete when no more water is collected (approx. 4-6 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 2M HCl (2 x 50 mL) to remove triethylamine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 10% ethyl acetate in hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
-
-
Product Characterization:
-
The final product, 4-(phenylthio)-2(5H)-furanone, should be a solid at room temperature.[8]
-
Expected Yield: 70-85%.
-
Physicochemical Properties:
-
Obtain characterization data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity.
-
Workflow and Visualization
The entire experimental process can be summarized in the following workflow diagram.
Caption: Experimental workflow for the synthesis of 4-(phenylthio)-2(5H)-furanone.
References
-
MDPI. (2025). Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Triphenylphosphine‐Catalyzed Synthesis of β‐Thiopropionate Thioesters or Esters via the Reaction of Maleic Anhydride with Thiols and Alcohols. PubChem. Retrieved from [Link]
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ResearchGate. (2025). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Retrieved from [Link]
-
MDPI. (2025). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. PubChem. Retrieved from [Link]
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MOLGROUP. (n.d.). Maleic anhydride. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]
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Chemius. (2026). Maleic Anhydride (MA). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2(5H)-Furanone. PubChem. Retrieved from [Link]
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Application Notes & Protocols for the Purification of 4-(Phenylthio)-2(5H)-furanone
Introduction: The Imperative for Purity
4-(Phenylthio)-2(5H)-furanone is a versatile heterocyclic compound belonging to the butenolide class of molecules. The furanone core is a prominent scaffold in numerous natural products and pharmacologically active agents, exhibiting a wide array of biological activities.[1] The introduction of a phenylthio substituent at the 4-position creates a key synthetic intermediate, valuable for constructing more complex molecular architectures in drug discovery and materials science.
The efficacy, safety, and reproducibility of downstream applications involving this compound are directly contingent on its purity. Trace impurities, such as unreacted starting materials, side-products, or residual catalysts, can lead to ambiguous biological data, failed subsequent reactions, or unpredictable material properties. This guide provides a comprehensive overview of robust, field-proven purification strategies for 4-(Phenylthio)-2(5H)-furanone, designed for researchers and drug development professionals who require material of the highest quality and consistency. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each purification choice, empowering the scientist to adapt and troubleshoot these methods effectively.
Physicochemical Profile: Guiding the Purification Strategy
A successful purification is predicated on a thorough understanding of the target molecule's physical and chemical properties. While specific experimental data for 4-(Phenylthio)-2(5H)-furanone may be sparse, we can infer a working profile by analyzing its constituent parts: the 2(5H)-furanone core and the phenylthio group.
-
2(5H)-Furanone Core: The parent molecule is a polar, colorless liquid with a relatively low molecular weight (84.07 g/mol ) and a high boiling point (214 °C at 760 mm Hg).[2][3][4]
-
Phenylthio Group: The addition of this group (C₆H₅S-) significantly increases the molecular weight and introduces an aromatic ring. This modification is expected to:
-
Increase the melting and boiling points. The compound is likely a solid or a high-boiling oil at room temperature.
-
Enhance polarity and introduce π-π stacking interactions.
-
Potentially introduce susceptibility to oxidation at the sulfur atom, forming the corresponding sulfoxide or sulfone, which must be considered during purification and storage.[5][6]
-
This composite profile suggests that the molecule is well-suited for purification by liquid chromatography, owing to its polarity, and potentially by crystallization if it is a stable solid.
| Property | Inferred Characteristic for 4-(Phenylthio)-2(5H)-furanone | Rationale & Implication for Purification |
| Physical State | Crystalline Solid or High-Boiling Viscous Oil | If solid, recrystallization is a powerful final purification step. If an oil, chromatography is the primary method. |
| Polarity | Moderately Polar | Excellent candidate for normal-phase silica gel chromatography. Soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone. |
| Solubility | Likely soluble in CH₂Cl₂, EtOAc, Acetone; sparingly soluble in hexanes; insoluble in water. | Guides the choice of solvents for extraction, chromatography, and crystallization. |
| Stability | The thioether linkage can be oxidized. The furanone ring can be sensitive to strong bases. | Avoid aggressive oxidizing agents. Use mild basic conditions if necessary (e.g., NaHCO₃ washes instead of NaOH). |
Overall Purification Workflow
A multi-step approach is typically required to achieve high purity (>99%). The general strategy involves an initial extractive workup to remove bulk, highly polar or non-polar impurities, followed by a high-resolution chromatographic step, and potentially a final polishing step via crystallization.
Caption: General purification workflow for 4-(Phenylthio)-2(5H)-furanone.
PART 1: Post-Synthesis Workup & Liquid-Liquid Extraction
Objective: To perform the initial separation of the target compound from the reaction solvent and water-soluble byproducts, salts, and reagents.
Causality: This step leverages the differential solubility of the target compound in immiscible aqueous and organic phases. 4-(Phenylthio)-2(5H)-furanone, being moderately polar and water-insoluble, will preferentially partition into an organic solvent like ethyl acetate or dichloromethane. Water-soluble materials, such as inorganic salts or polar starting materials, will remain in the aqueous phase. A wash with a mild base (saturated sodium bicarbonate solution) is crucial for neutralizing any acidic catalysts or byproducts without risking the hydrolysis of the lactone ring, which can occur under stronger basic conditions.[7]
Protocol 1: Extractive Workup
-
Quenching: Once the synthesis is complete, cool the reaction vessel to room temperature. If the reaction was conducted under acidic conditions, cautiously pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Safety Note: Perform this step slowly to control any gas evolution (CO₂).
-
Solvent Addition: Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate). The choice is critical; ethyl acetate is often preferred for its moderate polarity and lower toxicity compared to dichloromethane.
-
Extraction: Stopper the separatory funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes. Allow the layers to fully separate.
-
Phase Separation: Drain the lower aqueous layer. If using dichloromethane, the organic layer will be the lower one.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to maximize product recovery.
-
Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic phase sequentially with:
-
Deionized Water (1x volume)
-
Saturated Aqueous Sodium Chloride (Brine) (1x volume). The brine wash helps to break up any emulsions and removes residual water from the organic phase.
-
-
Drying: Drain the final organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; the drying agent should move freely like a snow globe when sufficient amount has been added.
-
Filtration & Concentration: Filter the dried solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator. The resulting residue is the crude product, ready for chromatographic purification.
PART 2: Chromatographic Purification
This is the most critical step for achieving high purity. The choice between flash chromatography and HPLC depends on the scale of the purification and the required final purity level.
Flash Column Chromatography
Objective: To separate the target compound from closely related impurities based on differential adsorption to a stationary phase (silica gel). This is the workhorse method for preparative scale purification (milligrams to grams).
Causality: Silica gel (SiO₂) is a highly polar stationary phase. Compounds are passed through the column using a less polar mobile phase (eluent). Non-polar compounds have weak interactions with the silica and elute quickly. Polar compounds, like our target furanone, adsorb more strongly and elute more slowly. By gradually increasing the polarity of the mobile phase (a gradient elution), we can selectively desorb and elute the compounds in order of increasing polarity. The phenylthio group and the lactone carbonyl are the primary sites for polar interactions with the silica.
Protocol 2: Flash Chromatography on Silica Gel
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various solvent mixtures. A good system will give the target compound an Rƒ value of ~0.25-0.35.
-
Recommended Starting Systems: Begin with mixtures of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). Based on procedures for similar furanones, a good starting point is a gradient of 10% to 50% Ethyl Acetate in Hexane.[7]
-
-
Column Packing: Select an appropriately sized column for your sample amount (typically a 100:1 to 50:1 ratio of silica to crude material by weight). Pack the column with silica gel as a slurry in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin elution with the low-polarity starting solvent. Gradually increase the percentage of the more polar solvent (e.g., increase ethyl acetate content by 5-10% every few column volumes).
-
Fraction Collection: Collect fractions of equal volume and monitor the elution process by TLC. Spot every few fractions on a TLC plate to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 4-(Phenylthio)-2(5H)-furanone.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | High surface area provides good separation efficiency for moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 10% → 40%) | Allows for the initial elution of non-polar impurities, followed by the target compound, and finally, more polar impurities. Provides fine control over separation. |
| Detection Method | TLC with UV visualization (254 nm) and/or a potassium permanganate stain | The aromatic phenylthio group will be UV active. The furanone double bond will react with KMnO₄ stain. |
PART 3: Recrystallization (Final Polishing)
Objective: To achieve the highest possible purity by removing trace impurities that may have co-eluted during chromatography. This method is only applicable if the purified compound is a solid.
Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at a high temperature, and as it cools, the solution becomes supersaturated. The target compound, being the most abundant species, will preferentially crystallize out, leaving impurities behind in the solvent (the mother liquor). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Protocol 3: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the purified solid in various solvents. Good candidate systems for furanones and thioethers include mixed solvents like Diisopropyl ether/Hexane, Diethyl ether/Hexane, or Ethyl Acetate/Hexane.[8][9]
-
Dissolution: Place the solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure supersaturation upon cooling.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
References
-
Molsoft. (n.d.). Synthesis of 4-Hydroxymethyl-5-methyl-3-phenyl-2(5H)-furanone. Molsoft LLC. Retrieved from [Link]
-
De Smaele, T., et al. (2018). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. ResearchGate. Retrieved from [Link]
-
Iannazzo, D., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. Molecules, 21(10), 1351. Retrieved from [Link]
- Firmenich & Cie. (1981). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. Google Patents.
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Hormi, O. (1990). 3-methyl-2(5h)-furanone. Organic Syntheses, 66, 174. Retrieved from [Link]
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Silva, M. V. D., & de Fátima, Â. (2015). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Journal of the Brazilian Chemical Society. Retrieved from [Link]
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Ferreira, V., et al. (2007). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. Retrieved from [Link]
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Asaad, F. M., et al. (2004). Synthesis of Furan Derivatives Condensed with Carbohydrates. Molecules, 9(12), 1046-1054. Retrieved from [Link]
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Pénzes, T., et al. (2005). Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of Chromatography B, 820(2), 247-252. Retrieved from [Link]
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Kamoun, O., et al. (2022). Synthesis of 2(5H)-furanone derivative F105. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2019). Synthesis of furanone 1. ResearchGate. Retrieved from [Link]
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Wallace, C. (2023, February 14). Thioether (Sulfide) Synthesis - EASY! [Video]. YouTube. Retrieved from [Link]
-
Kumazawa, E., et al. (1997). Sensitive High-Performance Liquid Chromatographic Method for the Determination of the Lactone Form and the Lactone Plus Hydroxy-Acid Forms of the New Camptothecin Derivative DX-8951 in Human Plasma Using Fluorescence Detection. Journal of Chromatography B: Biomedical Sciences and Applications, 698(1-2), 251-259. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2(5H)-Furanone (CAS 497-23-4). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2(5H)-furanone 4-hydroxy-2-butenoic acid gamma-lactone. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Furanone. Retrieved from [Link]
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NIST. (n.d.). 2(5H)-Furanone. NIST Chemistry WebBook. Retrieved from [Link]
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The Versatile Scaffold of 4-(Phenylthio)-2(5H)-furanone: Application Notes and Protocols for Medicinal Chemistry
The furan-2(5H)-one core, a five-membered heterocyclic lactone, is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] This guide focuses on a specific derivative, 4-(Phenylthio)-2(5H)-furanone , a compound that merges the reactive furanone ring with a phenylthio substituent, opening avenues for diverse therapeutic applications. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights and actionable experimental protocols to explore the medicinal potential of this compound. We will delve into its synthesis, potential anticancer, anti-inflammatory, and antimicrobial applications, and provide detailed methodologies for its evaluation.
I. Synthesis of 4-(Phenylthio)-2(5H)-furanone
The introduction of a phenylthio group at the C4 position of the 2(5H)-furanone ring is typically achieved through the nucleophilic substitution of a suitable leaving group, commonly a halogen, on a furanone precursor. The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones in the presence of a base is a regioselective method that yields 4-thiosubstituted products.[2]
Protocol 1: General Synthesis of 4-(Phenylthio)-2(5H)-furanone
This protocol outlines a general procedure for the synthesis of 4-(phenylthio)-2(5H)-furanone from a dihalogenated furanone precursor.
Materials:
-
3,4-dihalo-2(5H)-furanone (e.g., 3,4-dichloro-5-hydroxy-2(5H)-furanone)
-
Thiophenol
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3,4-dihalo-2(5H)-furanone precursor in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add thiophenol (1 equivalent) followed by the slow, dropwise addition of triethylamine (1-1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(phenylthio)-2(5H)-furanone.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Anticancer Applications
The furanone scaffold is a recurring motif in compounds with demonstrated anticancer activity.[3][4] While specific data for 4-(phenylthio)-2(5H)-furanone is not yet extensively reported, its structural class suggests potential in this therapeutic area. The proposed mechanisms for anticancer furanones include the induction of cell cycle arrest and interaction with DNA.[5] Furthermore, theoretical studies have pointed towards the potential of furanone derivatives to act as inhibitors of the Eag-1 (ether-à-go-go-1) potassium channel, which is implicated in cancer cell proliferation.[6]
Potential Anticancer Mechanism of Action
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details the evaluation of the cytotoxic effects of 4-(phenylthio)-2(5H)-furanone against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, C6 for glioma)[3][5]
-
Normal (non-cancerous) cell line for cytotoxicity comparison (e.g., MRC-5)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-(Phenylthio)-2(5H)-furanone stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of 4-(phenylthio)-2(5H)-furanone in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
| Furanone Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4e (a bis-2(5H)-furanone) | C6 glioma | 12.1 | [5] |
| Thiopurine Derivative 5b | SBN-19 glioblastoma | 5.00 µg/ml | [7] |
| Thiopurine Derivative 5b | C-32 melanoma | 7.58 µg/ml | [7] |
Note: The table presents data for related furanone and thio-substituted compounds to provide a reference for expected activity ranges.
III. Anti-inflammatory Applications
Furanone derivatives have been reported to possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways and by acting as antioxidants that scavenge free radicals.[8]
Protocol 3: In Vitro Assessment of Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay
This protocol measures the ability of 4-(phenylthio)-2(5H)-furanone to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
4-(Phenylthio)-2(5H)-furanone stock solution in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 4-(phenylthio)-2(5H)-furanone for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Standard Curve and Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
IV. Antimicrobial and Anti-biofilm Applications
One of the most promising areas for 4-(phenylthio)-2(5H)-furanone is its potential as an antimicrobial and, more specifically, an anti-biofilm agent. Furanones can interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[9] Sulfur-containing furanone derivatives have shown efficacy in repressing biofilm formation in bacteria like Bacillus subtilis.[10]
Quorum Sensing Inhibition Workflow
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of 4-(phenylthio)-2(5H)-furanone that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)[2]
-
Mueller-Hinton Broth (MHB)
-
4-(Phenylthio)-2(5H)-furanone stock solution in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Serial Dilution: Perform a two-fold serial dilution of 4-(phenylthio)-2(5H)-furanone in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 5: Biofilm Inhibition Assay
This protocol assesses the ability of 4-(phenylthio)-2(5H)-furanone to prevent biofilm formation.
Materials:
-
Bacterial strains known for biofilm formation (e.g., S. aureus, Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)
-
4-(Phenylthio)-2(5H)-furanone stock solution in DMSO
-
Sterile 96-well flat-bottom plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
Procedure:
-
Compound Addition and Inoculation: In a 96-well plate, add different sub-MIC concentrations of 4-(phenylthio)-2(5H)-furanone to TSB. Then, add the standardized bacterial inoculum. Include a control with no compound.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.
-
Washing: Gently discard the planktonic cells and wash the wells with sterile PBS to remove non-adherent bacteria.
-
Staining: Add the crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing and Solubilization: Remove the crystal violet and wash the wells with water. Allow the plate to air dry. Solubilize the bound crystal violet with 30% acetic acid.
-
Quantification: Measure the absorbance at 590 nm. A reduction in absorbance compared to the control indicates biofilm inhibition. The Minimum Biofilm Inhibitory Concentration (MBIC) can be determined as the lowest concentration that causes a significant reduction in biofilm formation.[11]
| Furanone Derivative | Organism | MBIC (µg/mL) | Reference |
| Sulfur-containing 2(5H)-furanones | Bacillus subtilis | 10 | [10] |
| Furanone derivative F35 | S. aureus / S. epidermidis | 10 | [12] |
Note: This table provides MBIC values for related sulfur-containing furanones to guide experimental design.
V. Conclusion and Future Directions
4-(Phenylthio)-2(5H)-furanone represents a promising scaffold for the development of novel therapeutic agents. While extensive research on this specific molecule is still emerging, the broader family of furanones and thio-substituted compounds demonstrates significant potential in oncology, inflammation, and infectious diseases. The protocols provided herein offer a robust framework for the systematic evaluation of 4-(phenylthio)-2(5H)-furanone's biological activities. Future research should focus on elucidating its precise mechanisms of action, exploring its structure-activity relationships through the synthesis of analogues, and conducting in vivo studies to validate its therapeutic potential.
VI. References
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccij-online.org [ccij-online.org]
- 7. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The 2(5H)-Furanone Scaffold: A Promising Frontier in Anticancer Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
The relentless pursuit of novel and effective anticancer therapeutics has led researchers down many molecular avenues. One such path, gaining increasing traction, is the exploration of the 2(5H)-furanone core, particularly its phenylthio-substituted analogue, 4-(Phenylthio)-2(5H)-furanone . This scaffold represents a versatile building block for the generation of a diverse library of compounds with potent and selective anticancer activities. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for researchers and drug development professionals interested in harnessing the potential of this promising class of molecules.
The Rationale: Why 4-(Phenylthio)-2(5H)-furanone?
The 2(5H)-furanone ring, a five-membered lactone, is a privileged structure found in numerous natural products with a wide array of biological activities.[1] The introduction of a phenylthio group at the 4-position confers unique chemical properties and reactivity, making it an attractive starting point for medicinal chemistry campaigns.[2] Derivatives of this scaffold have demonstrated significant cytotoxic effects against various cancer cell lines, often with favorable selectivity profiles against non-cancerous cells.[3][4]
The anticancer potential of these compounds stems from their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. Mechanistic studies have revealed that furanone derivatives can induce cell cycle arrest, trigger apoptosis (programmed cell death), and modulate key signaling pathways involved in cancer cell proliferation and survival.
Key Mechanistic Insights: Targeting the Cancer Cell's Achilles' Heel
Research into the anticancer mechanisms of 4-(Phenylthio)-2(5H)-furanone derivatives has unveiled a multi-pronged attack on cancer cells.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of action for many furanone derivatives is the induction of apoptosis. This is often accompanied by cell cycle arrest at specific checkpoints, preventing the uncontrolled proliferation of cancer cells. For instance, certain bis-2(5H)-furanone derivatives have been shown to induce S-phase arrest in C6 glioma cells.[4] Other furan-based compounds can cause cell cycle arrest at the G2/M phase.
Modulation of Key Signaling Pathways
The anticancer effects of these compounds are often mediated through the modulation of critical intracellular signaling pathways that govern cell fate.
-
The PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5] Several natural and synthetic compounds are known to inhibit this pathway, and there is growing evidence to suggest that furanone derivatives may also exert their anticancer effects through this mechanism.[1][6]
-
The MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[7] Some furanone derivatives have been identified as inhibitors of this pathway, highlighting another avenue for their therapeutic intervention.[8]
-
Eag-1 Potassium Channel Inhibition: The ether-à-go-go-1 (Eag-1) potassium channel is overexpressed in a wide range of human cancers and plays a role in cell proliferation.[9][10] Theoretical studies have suggested that furanone derivatives could act as inhibitors of the Eag-1 channel, presenting a novel target for this class of compounds.[10]
Below is a diagram illustrating the potential signaling pathways targeted by 4-(Phenylthio)-2(5H)-furanone derivatives.
Caption: Potential signaling pathways affected by 4-(Phenylthio)-2(5H)-furanone derivatives.
Synthesis and Derivatization: Building the Molecular Arsenal
The synthesis of 4-(Phenylthio)-2(5H)-furanone and its derivatives is achievable through various synthetic routes. A representative protocol for the synthesis of a related butenolide is described below, which can be adapted for the synthesis of the target compound.
Protocol 3.1: Synthesis of a β-Phenylthio-γ-butyrolactone Precursor
This protocol is adapted from a general method for the synthesis of butenolides from α-(phenylthio)-ketones or -esters.[11]
Materials:
-
α-(Phenylthio)ketone or -ester
-
Iodoacetate
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (HCl)
-
Standard workup and purification reagents (diethyl ether, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel for chromatography)
Procedure:
-
Alkylation:
-
To a solution of the α-(phenylthio)ketone or -ester in dry THF at 0 °C, add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of iodoacetate (1.2 equivalents) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the 1,4-dicarbonyl compound.
-
-
Reduction and Lactonization:
-
Dissolve the purified 1,4-dicarbonyl compound in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Acidify the reaction mixture with 1N HCl to pH ~2-3.
-
Stir for an additional 30 minutes at room temperature to facilitate lactonization.
-
Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting β-phenylthio-γ-butyrolactone by flash chromatography.
-
This precursor can then be subjected to oxidation of the sulfide to a sulfoxide followed by thermal elimination to introduce the double bond, yielding the desired 4-(phenylthio)-2(5H)-furanone.
In Vitro Evaluation: Assessing Anticancer Activity
A crucial step in the drug discovery pipeline is the in vitro evaluation of the synthesized compounds for their anticancer activity. The following are standard protocols for assessing cytotoxicity, apoptosis induction, and cell cycle effects.
Protocol 4.1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549) and a non-cancerous control cell line (e.g., MCF-10A)
-
Complete cell culture medium
-
96-well plates
-
4-(Phenylthio)-2(5H)-furanone derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furanone derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4.2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing:
-
Harvest cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 4.3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry.[13]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. The PI fluorescence intensity corresponds to the DNA content.
-
Data Analysis:
The resulting DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.
In Vivo Evaluation: Assessing Efficacy in a Living System
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate the therapeutic potential of a compound in a whole organism. A zebrafish xenograft model offers a rapid and efficient platform for preliminary in vivo screening.[14]
Protocol 5.1: Zebrafish Xenograft Model for Anticancer Activity
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1:EGFP))
-
Human cancer cells labeled with a fluorescent marker (e.g., DiI-labeled MCF-7 cells)
-
4-(Phenylthio)-2(5H)-furanone derivative
-
Microinjection system
-
Fluorescence microscope
Procedure:
-
Cell Implantation:
-
At 48 hours post-fertilization, anesthetize zebrafish embryos.
-
Microinject fluorescently labeled cancer cells into the perivitelline space of the embryos.
-
-
Compound Treatment:
-
Following injection, transfer the embryos to a 24-well plate containing embryo medium with the furanone derivative at various concentrations. Include a vehicle control.
-
Incubate at 35°C.
-
-
Imaging and Analysis:
-
At 24, 48, and 72 hours post-injection, image the embryos using a fluorescence microscope.
-
Quantify the tumor size (fluorescent area) and assess the effect on angiogenesis (blood vessel formation) in the tumor microenvironment.
-
Data Analysis:
Compare the tumor growth and angiogenesis in the treated groups to the control group to determine the in vivo efficacy of the compound.
Data Presentation and Interpretation
The data generated from these assays should be presented clearly and concisely. Tables are an effective way to summarize quantitative data, such as IC₅₀ values and cell cycle distribution percentages.
Table 1: Cytotoxicity of Furanone Derivatives against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Non-Cancerous Cell Line | IC₅₀ (µM) | Selectivity Index |
| Derivative A | MCF-7 (Breast) | 5.2 | MCF-10A | > 50 | > 9.6 |
| Derivative B | HCT-116 (Colon) | 8.7 | Fibroblasts | > 50 | > 5.7 |
| Derivative C | A549 (Lung) | 12.1 | BEAS-2B | > 50 | > 4.1 |
Table 2: Effect of Derivative A on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 65.3 | 20.1 | 14.6 |
| Derivative A (5 µM) | 25.8 | 15.5 | 58.7 |
Conclusion and Future Directions
The 4-(Phenylthio)-2(5H)-furanone scaffold holds significant promise for the development of novel anticancer drugs. Its synthetic tractability allows for the creation of diverse chemical libraries, and its derivatives have demonstrated potent anticancer activity through multiple mechanisms. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro evaluation, and preliminary in vivo assessment of these promising compounds.
Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in more advanced preclinical models, such as patient-derived xenografts. A deeper understanding of the structure-activity relationships will also be crucial for the rational design of next-generation furanone-based anticancer agents with improved potency and selectivity. The journey from a promising scaffold to a clinically effective drug is long and challenging, but the unique properties of 4-(Phenylthio)-2(5H)-furanone and its derivatives make it a worthy and exciting path to explore.
References
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- Nguyen, S. S., Ferreira, A. J., Long, Z. G., Heiss, T. K., Dorn, R. S., Row, R. D., & Prescher, J. A. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters, 21(21), 8673–8678.
- Chen, G., Shaughnessy, M., & Yu, J. Q. (2020). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 142(48), 20433–20441.
- Chavan, S. P., Dhavan, P. P., & Pasupathy, K. (2015). Practical synthesis of 5-hydroxy-2(5H)-furanone from furan. Tetrahedron Letters, 56(43), 5914-5916.
- Pittet, A. O. (1981). Process for the preparation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone and its 2,5-dialkyl homologues. U.S. Patent No. 4,294,767. Washington, DC: U.S.
- De Oliveira, K. T., De S. Carneiro, J., & De Souza, R. O. (2019). Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines.
- Cimmino, A., Scafato, P., Mathieu, V., Ingels, A., D'Amico, W., Pisani, L., ... & Evidente, A. (2016). Natural and Synthetic Furanones with Anticancer Activity.
- Nassar, I. F., & Ali, A. M. (2020). Synthesis of New Furanone Derivatives with Potent Anticancer Activity. Russian Journal of Bioorganic Chemistry, 46(6), 1076-1084.
- Li, Y., Li, X., Wang, Y., Zhang, Y., Chen, J., & Chen, J. (2018). Bis-2 (5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical biology & drug design, 92(3), 1634–1642.
- Hernandez-Carballo, C. Y., Rojas-Duran, F., & Diaz-Munoz, G. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition.
- Ishida, M., Muramaru, H., & Kato, S. (1987). Synthesis of butenolides from α-(phenylthio)-ketones and -esters: crystal structure of an intermediate β-phenylthio-γ-lactone. Journal of the Chemical Society, Perkin Transactions 1, 727-732.
- Khan, N., & Mukhtar, H. (2018). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. Current drug targets, 19(3), 251–260.
- Zhang, Y., Chen, Y., & Wu, J. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. Phytochemistry Reviews, 1-22.
- Furtado, D. N., & de Fatima, A. (2015). The Furan-2 (5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. Current Organic Synthesis, 12(4), 434-453.
- Hernandez-Carballo, C. Y., Rojas-Duran, F., & Diaz-Munoz, G. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition.
- El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Utility of Certain 2-Furanone Derivatives for Synthesis of Different Heterocyclic Compounds and Testing their Anti-Cancer Activity. Current Organic Synthesis, 18(6), 617-630.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Nature Reviews Drug Discovery, 4(12), 988-1004.
- Feringa, B. L., & de Jong, J. C. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical reviews, 117(15), 9814–9912.
- Raina, K., & Agarwal, R. (2018). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. International journal of molecular sciences, 19(9), 2555.
- Li, Y., Wang, Y., Zhang, Y., Chen, J., & Chen, J. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4234.
- Syed, D. N., Chamcheu, J. C., Khan, M. I., & Mukhtar, H. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anticancer research, 33(10), 4259–4268.
- Wang, Y., Li, X., Zhang, Y., Chen, J., & Chen, J. (2019). Synthesis of N-2 (5H)-furanonyl sulfonyl hydrazone derivatives and their biological evaluation in vitro and in vivo activity against MCF-7 breast cancer cells. Bioorganic & medicinal chemistry, 27(19), 115049.
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Application Notes and Protocols for the In Vitro Biological Evaluation of 4-(Phenylthio)-2(5H)-furanone
Introduction: Unveiling the Therapeutic Potential of 4-(Phenylthio)-2(5H)-furanone
The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry, present in numerous natural products with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties[1][2]. The introduction of a phenylthio group at the 4-position of the furanone ring, yielding 4-(Phenylthio)-2(5H)-furanone, presents a unique chemical entity with anticipated novel bioactivities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays for the biological evaluation of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation of its potential as a therapeutic agent.
The core hypothesis for the biological evaluation of 4-(Phenylthio)-2(5H)-furanone is centered on its potential to disrupt bacterial communication and community behavior, as well as its effects on eukaryotic cell viability, particularly in the context of cancer. Furanone derivatives have been notably recognized for their ability to interfere with bacterial quorum sensing (QS), a cell-to-cell communication mechanism that governs the expression of virulence factors and biofilm formation[3][4]. Sulfur-containing 2(5H)-furanones have demonstrated efficacy in inhibiting biofilm formation and can enhance the activity of conventional antibiotics. Furthermore, various furanone derivatives have been explored for their anticancer activities[5][6].
This guide will provide detailed, step-by-step protocols for a suite of in vitro assays to explore these key biological activities of 4-(Phenylthio)-2(5H)-furanone.
Section 1: Antibacterial and Anti-Biofilm Activity
A primary area of investigation for novel furanone compounds is their impact on bacterial growth and, more critically, their ability to inhibit or disrupt biofilms. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics[7][8].
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The initial step in assessing the antibacterial potential of 4-(Phenylthio)-2(5H)-furanone is to determine its effect on planktonic bacterial growth.
Protocol 1: Broth Microdilution Assay for MIC and MBC
-
Preparation of Bacterial Inoculum:
-
Culture a bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) overnight in a suitable broth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth) at 37°C with agitation.
-
Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 4-(Phenylthio)-2(5H)-furanone in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (bacteria with no compound) and a negative control (broth only). Also, include a vehicle control (bacteria with the highest concentration of DMSO used).
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well of the 96-well plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate 10 µL of the culture onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Biofilm Inhibition and Disruption Assays
These assays are crucial for determining if 4-(Phenylthio)-2(5H)-furanone can prevent the formation of new biofilms or eradicate established ones[9][10].
Protocol 2: Crystal Violet Assay for Biofilm Inhibition
-
Preparation of Bacterial Culture and Compound Dilutions:
-
Prepare the bacterial inoculum and compound dilutions in a 96-well plate as described in Protocol 1. It is recommended to use sub-MIC concentrations of the compound to ensure that any observed anti-biofilm effect is not due to bactericidal activity.
-
-
Biofilm Formation:
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Gently discard the planktonic bacteria from the wells and wash the wells twice with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Air-dry the plate.
-
Stain the adherent biofilms with 0.1% (w/v) crystal violet solution for 15 minutes.
-
Wash the wells with water to remove excess stain and air-dry.
-
Solubilize the bound crystal violet with 30% acetic acid or absolute ethanol.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control (no compound).
-
Protocol 3: Biofilm Disruption Assay
-
Establishment of Biofilm:
-
Grow biofilms in a 96-well plate as described in Protocol 2 for 24-48 hours without the test compound.
-
-
Treatment of Pre-formed Biofilms:
-
Discard the planktonic bacteria and wash the wells with PBS.
-
Add fresh broth containing various concentrations of 4-(Phenylthio)-2(5H)-furanone to the wells with the established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Remaining Biofilm:
-
Quantify the remaining biofilm using the crystal violet staining method as described in Protocol 2.
-
Data Presentation: Antibacterial and Anti-Biofilm Activity
| Assay | Bacterial Strain | Endpoint | Result |
| MIC | P. aeruginosa | µg/mL | |
| MIC | S. aureus | µg/mL | |
| MBC | P. aeruginosa | µg/mL | |
| MBC | S. aureus | µg/mL | |
| Biofilm Inhibition (IC50) | P. aeruginosa | µg/mL | |
| Biofilm Inhibition (IC50) | S. aureus | µg/mL | |
| Biofilm Disruption (EC50) | P. aeruginosa | µg/mL | |
| Biofilm Disruption (EC50) | S. aureus | µg/mL |
Section 2: Quorum Sensing Inhibition
Quorum sensing (QS) is a key regulatory system for virulence in many pathogenic bacteria[3]. Targeting QS is an attractive anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics[4].
Chromobacterium violaceum as a Biosensor
Chromobacterium violaceum is a commonly used biosensor strain for screening QS inhibitors. It produces a purple pigment called violacein, the production of which is regulated by a QS system homologous to that of many Gram-negative pathogens[11].
Protocol 4: Violacein Inhibition Assay
-
Preparation of Biosensor Strain and Compound:
-
Culture C. violaceum (e.g., ATCC 12472) in Luria-Bertani (LB) broth overnight at 30°C.
-
Prepare serial dilutions of 4-(Phenylthio)-2(5H)-furanone in LB broth in a 96-well plate. Use sub-MIC concentrations to avoid effects on bacterial growth.
-
-
Assay Procedure:
-
Dilute the overnight culture of C. violaceum 1:10 in fresh LB broth.
-
Add the diluted culture to each well of the 96-well plate containing the compound dilutions.
-
Incubate the plate at 30°C for 24 hours with gentle agitation.
-
-
Quantification of Violacein:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
To quantify violacein, add an equal volume of 10% sodium dodecyl sulfate (SDS) to each well and incubate for 10 minutes to lyse the cells.
-
Add an equal volume of DMSO to each well and mix thoroughly to extract the violacein.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new plate and measure the absorbance at 585 nm.
-
The QS inhibition is expressed as the percentage reduction in violacein production normalized to bacterial growth.
-
Workflow for Quorum Sensing Inhibition Assay
Caption: Workflow for the violacein-based quorum sensing inhibition assay.
Section 3: Anticancer Activity
The evaluation of 4-(Phenylthio)-2(5H)-furanone for potential anticancer activity is a logical extension of its biological screening, given that other furanone derivatives have shown promise in this area[5][6].
Cytotoxicity Screening against Cancer Cell Lines
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents[5].
Protocol 5: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(Phenylthio)-2(5H)-furanone in the culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions.
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathway for Cell Cycle Arrest
Caption: Potential mechanism of action for anticancer activity.
Data Presentation: Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | |
| A549 | Lung | |
| HeLa | Cervical | |
| HEK293 | Non-cancerous |
Section 4: Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro biological evaluation of 4-(Phenylthio)-2(5H)-furanone. The data generated from these assays will provide valuable insights into its potential as an antibacterial, anti-biofilm, or anticancer agent. Positive results from these screening assays should be followed by more in-depth mechanistic studies to elucidate the precise molecular targets and pathways involved. For instance, if significant anti-biofilm activity is observed, further investigations could include confocal laser scanning microscopy to visualize the effect on biofilm architecture. Similarly, promising anticancer activity would warrant studies into the mechanism of cell death (apoptosis vs. necrosis) and effects on specific cell cycle checkpoints. The exploration of 4-(Phenylthio)-2(5H)-furanone and its analogs holds significant promise for the discovery of new therapeutic leads.
References
-
da Silva, F. C., et al. (2015). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products. ResearchGate. Retrieved from [Link]
-
Obydennov, D. L., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. National Institutes of Health. Retrieved from [Link]
-
Girenko, A. S., et al. (2015). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. SciSpace. Retrieved from [Link]
-
Girenko, A. S., et al. (2015). Thio Derivatives of 2(5H)-Furanone As Inhibitors against Bacillus subtilis Biofilms. ResearchGate. Retrieved from [Link]
-
Chen, J., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. Retrieved from [Link]
-
Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. PubMed. Retrieved from [Link]
-
Rehman, Z. U., et al. (2021). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. National Institutes of Health. Retrieved from [Link]
-
Li, Y., & Tian, X. (2022). Screening strategies for quorum sensing inhibitors in combating bacterial infections. PMC. Retrieved from [Link]
-
Unnamed Author. (n.d.). In vitro and in vivo toxicity of selected furanones. A) Cytotoxicity in... ResearchGate. Retrieved from [Link]
-
Annapoorani, A., et al. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega. Retrieved from [Link]
-
Unnamed Author. (n.d.). Biofilm inhibition assay (A) Prevention of biofilm formation.... ResearchGate. Retrieved from [Link]
-
Jończyk-Matysiak, E., et al. (2021). The In Vitro Anti-Pseudomonal Activity of Cu2+, Strawberry Furanone, Gentamicin, and Lytic Phages Alone and in Combination: Pros and Cons. National Institutes of Health. Retrieved from [Link]
-
Lim, C. S. Y. (n.d.). Studying quorum sensing inhibition. BMG LABTECH. Retrieved from [Link]
-
Roy, R., et al. (2021). Bacterial Biofilm Inhibition: A Focused Review on Recent Therapeutic Strategies for Combating the Biofilm Mediated Infections. Frontiers. Retrieved from [Link]
-
Chu, J., et al. (2021). Inhibition of Biofilm Formation by the Synergistic Action of EGCG-S and Antibiotics. National Institutes of Health. Retrieved from [Link]
-
Unnamed Author. (n.d.). Quorum Sensing Inhibition by Bioactive Compou. JoVE Journal. Retrieved from [Link]
-
Jayaraman, S., et al. (2023). Elucidation of furanone as ergosterol pathway inhibitor in Cryptococcus neoformans. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Unnamed Author. (n.d.). Biofilm inhibition assay: Significance and symbolism. ScienceDirect. Retrieved from [Link]
-
Guo, M., et al. (2021). Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. Frontiers. Retrieved from [Link]
-
Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Phenylthio)-2(5H)-furanone
Welcome to the technical support center for the synthesis of 4-(Phenylthio)-2(5H)-furanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and improve product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter during the synthesis of 4-(Phenylthio)-2(5H)-furanone.
Issue 1: Low or No Yield of the Desired Product
A low yield of 4-(Phenylthio)-2(5H)-furanone is a common hurdle. The final yield is often dependent on the quality of the starting materials and the precise control of reaction conditions.
Potential Causes and Recommended Actions:
-
Poor Quality of Starting Halogenated Furanone: The synthesis of the precursor, such as 4-bromo-2(5H)-furanone, can be low-yielding. For instance, the bromination of 2-furoic acid can result in yields as low as 3%.[1][2]
-
Recommendation: Verify the purity of your starting halogenated furanone (e.g., 4-bromo- or 4-chloro-2(5H)-furanone) by NMR or GC-MS before starting the reaction. Consider alternative, higher-yielding syntheses for the precursor if necessary.
-
-
Suboptimal Reaction Conditions for Thiol Addition: The nucleophilic substitution of the halide with thiophenol is sensitive to the choice of base, solvent, and temperature.
Experimental Protocol for Optimizing Thiophenol Addition:
-
Reagent Purity: Ensure thiophenol is free of disulfides by distillation if necessary.
-
Solvent Selection: Aprotic solvents are generally preferred. Dichloromethane (DCM) or diethyl ether are good starting points.[2][3]
-
Base Selection: Triethylamine (TEA) is a common choice to scavenge the generated acid (HX).[3][4] Use 1.1 to 1.5 equivalents of freshly distilled TEA.
-
Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (reflux in DCM) may be required.[2]
-
Stoichiometry: Use a slight excess of thiophenol (1.1 to 1.2 equivalents) to ensure complete consumption of the limiting halogenated furanone.
| Parameter | Starting Condition | Alternative Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Diethyl Ether, THF | Influences solubility and reaction rate. |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Steric hindrance of DIPEA can sometimes reduce side reactions. |
| Temperature | 0 °C to Room Temp | Reflux | Increases reaction rate but may promote side reactions. |
| Thiophenol (eq.) | 1.1 | 1.5 | A larger excess may be needed for less reactive substrates. |
Issue 2: Formation of Impure Product (Isomers and Byproducts)
The presence of regioisomers (e.g., 5-phenylthio-2(5H)-furanone) or di-substituted products can complicate purification and reduce the yield of the desired 4-substituted isomer.
Potential Causes and Recommended Actions:
-
Starting Material with Multiple Halogen Atoms: The use of di- or tri-halogenated furanones, such as those derived from mucochloric or mucobromic acid, can lead to a mixture of products.[3][4]
-
Recommendation: If possible, start with a mono-halogenated furanone at the 4-position. If using a poly-halogenated starting material, careful control of stoichiometry and temperature is crucial to favor mono-substitution.
-
-
Reaction Mechanism and Regioselectivity: The reaction of thiophenol with 3,4-dihalo-5-hydroxy-2(5H)-furanones can proceed through an addition-elimination mechanism, which can lead to substitution at either the 4- or 5-position.[3][4]
-
Recommendation: The regiochemical outcome can be influenced by the solvent and the presence of an acid or base. Acidic conditions have been reported to favor the formation of 5-thioaryl derivatives in some cases.[3][4] A thorough screening of reaction conditions is advised to maximize the yield of the desired 4-phenylthio isomer.
-
Troubleshooting Decision Tree for Isomer Formation:
Caption: Troubleshooting decision tree for isomer formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 4-(Phenylthio)-2(5H)-furanone?
The most prevalent method involves the nucleophilic substitution of a suitable leaving group (typically a halogen) at the 4-position of the 2(5H)-furanone ring with thiophenol. A common precursor is 4-bromo-2(5H)-furanone.[1][2]
General Reaction Scheme:
Caption: General synthesis of 4-(Phenylthio)-2(5H)-furanone.
Q2: What is the underlying mechanism of the reaction?
The reaction typically proceeds via a nucleophilic aromatic substitution (SNAAr) or a related addition-elimination mechanism. The electron-withdrawing carbonyl group of the furanone ring activates the double bond for nucleophilic attack by the thiophenolate anion (formed in the presence of a base).
Simplified Reaction Mechanism:
Caption: Simplified reaction mechanism.
Q3: Are there alternative synthetic strategies?
Yes, other methods exist, although they may be less common. These can include:
-
Direct substitution reactions on pre-functionalized furanones. [5]
-
Building the furanone ring with the phenylthio group already incorporated. [5]
-
Metal-catalyzed coupling reactions. [5]
The choice of method depends on the availability of starting materials and the desired substitution pattern on the furanone ring.
Q4: How should I purify the final product?
Standard silica gel column chromatography is typically effective for purifying 4-(Phenylthio)-2(5H)-furanone. A gradient elution system using hexanes and ethyl acetate is a good starting point. The progress of the purification can be monitored by thin-layer chromatography (TLC). The identity and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
References
-
Synthesis and Biological Properties of 2(5H)-Furanones. (2017). SciSpace. [Link]
-
Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. MDPI. [Link]
-
N-{4-Bromo-2-[(S)-menthyloxy]-5-oxo-2,5-dihydro-3-furyl}-l-valine. National Institutes of Health. [Link]
-
Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia. [Link]
-
Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Taylor & Francis Online. [Link]
- Substituted 2(5H)furanone, 2(5H)thiophenone and 2(5H)pyrrolone derivatives, their preparation and their use as endothelin antagonists.
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. MDPI. [Link]
- Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
-
Asymmetric 1,4-Additions to 5-Alkoxy-2(5H)-furanones. An Efficient Synthesis of (R). University of Groningen. [Link]
-
Recent Advances in the Synthesis of 2-Pyrones. National Institutes of Health. [Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. National Institutes of Health. [Link]
-
A Study of the Conjugate Addition of Thionucleophiles to 2(5H)‐Furanones. ResearchGate. [Link]
-
FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H). Semantic Scholar. [Link]
-
Structural diversity of interaction products of mucochloric acid and its. ResearchGate. [Link]
Sources
"4-(Phenylthio)-2(5H)-furanone" stability and degradation pathways
Executive Summary: The Molecule at a Glance
4-(Phenylthio)-2(5H)-furanone is a functionalized butenolide (unsaturated lactone) characterized by a vinyl sulfide moiety. While structurally robust enough for isolation and storage, it possesses three distinct "reactive warheads" that dictate its stability profile and degradation pathways. Understanding these sites is critical for reproducible data in drug discovery and quorum sensing applications.
| Reactive Site | Chemical Nature | Primary Risk | Trigger |
| Site A: Sulfur Atom | Thioether (Sulfide) | Oxidation to Sulfoxide/Sulfone | Air, Peroxides, High-Oxidizing Solvents |
| Site B: Lactone Ring | Cyclic Ester | Hydrolysis (Ring Opening) | Basic pH (>7.5), Nucleophilic Solvents |
| Site C: C3-C4 Bond | Michael Acceptor | Nucleophilic Attack (Thiol Exchange) | Free Thiols (Glutathione, Cysteine), Amines |
Part 1: Storage & Handling Protocols
Q1: How should I store the solid compound long-term? A: The primary degradation mechanism in the solid state is oxidative darkening and moisture-induced ring opening.
-
Temperature: Store at -20°C .
-
Atmosphere: Under inert gas (Argon preferred over Nitrogen due to density).
-
Container: Amber glass vials with Teflon-lined caps. Avoid plastic microfuge tubes for long-term storage, as furanones can leach plasticizers or adsorb to the walls.
-
Desiccation: Mandatory. Hydrolysis is autocatalytic once ring-opening begins (generating carboxylic acid).
Q2: What is the best solvent for stock solutions? A: DMSO (Dimethyl sulfoxide) is the standard, but it comes with a caveat.
-
Recommended: Anhydrous DMSO or Anhydrous DMF.
-
Concentration: 10–50 mM.
-
Stability Window: Stable for ~1 month at -20°C if strictly anhydrous.
-
Avoid: Alcohols (Methanol/Ethanol). Over time, transesterification can occur, especially if the alcohol is not dry.
-
Critical Warning: Avoid DMSO that has been exposed to air for long periods. "Wet" DMSO contains water and dimethyl sulfide/sulfone impurities that can accelerate degradation.
Part 2: Degradation Pathways & Diagnostics
This section details the specific chemical transformations that occur when the compound is mishandled.
Pathway A: S-Oxidation (The "Air" Threat)
The phenylthio group is electron-rich. Exposure to atmospheric oxygen (slow) or reactive oxygen species (fast) converts the sulfide to a sulfoxide (+16 Da) and eventually a sulfone (+32 Da).
-
Impact: The sulfone derivative is chemically distinct and often more biologically active (e.g., higher Michael acceptor reactivity) than the parent sulfide, leading to false positives in bioassays.
Pathway B: Lactone Hydrolysis (The "pH" Threat)
In aqueous media, particularly at pH > 7.4, the lactone ring undergoes nucleophilic attack by hydroxide ions.
-
Mechanism: Attack at the carbonyl carbon
Ring opening Formation of 4-(phenylthio)-4-hydroxy-2-butenoic acid (or tautomers). -
Visual Sign: Solution pH drift (becoming more acidic).
Pathway C: Thiol-Exchange (The "Bio-Assay" Threat)
In cell culture media containing serum (BSA) or Glutathione (GSH), the phenylthio group can be displaced or the double bond attacked.
-
Reaction: The thiophenol is a leaving group. Intracellular GSH attacks position 4, ejecting thiophenol and forming a GSH-furanone adduct.
Visualizing the Pathways
Figure 1: Primary degradation pathways.[1] Oxidation leads to mass shifts (+16/+32), while hydrolysis leads to ring opening and loss of the furanone pharmacophore.
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "My LC-MS spectrum shows a split peak and unexpected masses."
-
Diagnosis: You are likely seeing S-oxidation artifacts.
-
Check: Look for M+16 (Sulfoxide) and M+32 (Sulfone).
-
Root Cause: The sample was likely dissolved in non-degassed solvent or stored in a vial with large headspace.
-
Solution: Prepare fresh stock in Argon-purged anhydrous DMSO. Analyze immediately.
Issue 2: "The compound precipitated when diluted into cell culture media."
-
Diagnosis: Solubility crash or rapid hydrolysis.
-
Context: 4-(Phenylthio)-2(5H)-furanone has low aqueous solubility.
-
Root Cause: Diluting a high-concentration DMSO stock (>50 mM) directly into aqueous media causes precipitation.
-
Solution: Perform a serial dilution in DMSO first (e.g., 50 mM
5 mM), then dilute the 5 mM stock into media to keep the final DMSO concentration < 0.5%. Ensure media pH is < 7.4 if possible.
Issue 3: "I see loss of activity in my overnight assay."
-
Diagnosis: Chemical inactivation via hydrolysis or protein binding.
-
Root Cause: At 37°C and pH 7.4, the half-life of the furanone ring may be < 12 hours. Additionally, Fetal Bovine Serum (FBS) contains proteins that can covalently bind the furanone (Michael addition).
-
Validation Experiment: Incubate the compound in media without cells for 12 hours, then run LC-MS. If the parent peak is gone, the compound is unstable in the assay matrix.
-
Workaround: Refresh the media containing the compound every 6–8 hours (pulsed dosing) rather than a single static dose.
Part 4: Analytical Reference Data
Table 1: Solvent Compatibility Matrix
| Solvent | Compatibility | Risk Factor | Notes |
| DMSO (Anhydrous) | High | Low | Ideal for stock solutions. Freeze/thaw cycles introduce moisture. |
| Acetonitrile | High | Low | Good for LC-MS prep. |
| Methanol/Ethanol | Medium | Moderate | Nucleophilic solvent. Risk of transesterification over weeks. |
| Water/PBS (pH 7.4) | Low | High | Rapid hydrolysis. Use only for immediate assay dilution. |
| Chloroform/DCM | Medium | Moderate | Acidic impurities in chloroform can catalyze degradation. |
References
-
Synthesis and Oxidation of Thio-Furanones: L. A. Zalygina et al. "The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity." Molecules, 2020.[1] Source: Relevance: Details the synthesis of thio-substituted furanones and their specific oxidation to sulfones using peroxides, validating the oxidation pathway described above.
-
Hydrolysis of Furanones: R. N. Rao et al. "Stability of naturally occurring 2,5-dimethyl-4-hydroxy-3(2H)-furanone derivatives."[1][2] European Food Research and Technology, 1997.[2] Source: Relevance: Establishes the baseline instability of the furanone/butenolide ring systems in aqueous buffer at varying pH levels.
-
Biofilm and Quorum Sensing Activity: E. V. Kuryatnikova et al. "Thio Derivatives of 2(5H)-Furanone As Inhibitors against Bacillus subtilis Biofilms."[3] BioMed Research International, 2015. Source: Relevance: Confirms the biological application of these specific derivatives and discusses their activity, implying the need for stability control during bioassays.
Sources
Technical Support Center: Optimizing Regioselectivity in 4-(Phenylthio)-2(5H)-furanone Synthesis
Case ID: REGIO-S-4PTF Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Regiocontrol & Chemoselectivity in Thio-Furanone Synthesis
Executive Summary & Diagnostic Framework
The Core Challenge: Synthesizing 4-(phenylthio)-2(5H)-furanone presents a classic competition between regioselectivity (C3 vs. C4 attack) and chemoselectivity (substitution vs. lactone ring opening).
While direct Michael addition to unsubstituted 2(5H)-furanone is theoretically possible, it notoriously yields mixtures of C3/C4 regioisomers and bis-adducts. To guarantee high regioselectivity for the 4-position , the industry standard is Nucleophilic Vinylic Substitution (
This guide focuses on two critical modules:
-
Protocol A (Recommended): Displacement of 4-halofuranones (Enforced Regiochemistry).
-
Protocol B (Alternative): Direct Thiol-Michael Addition (Catalytic Regiocontrol).
Interactive Troubleshooting Modules
Module A: The "Gold Standard" – Substitution on 4-Halofuranones
Use this method if you require >98% regiopurity.
Context: This reaction involves the attack of thiophenol on 4-bromo-2(5H)-furanone. The position is structurally "forced," but side reactions can ruin the yield.
Q1: "I am seeing significant degradation and low yields, even though the starting material is consumed. What is happening?"
Diagnosis: You are likely experiencing Lactone Ring Opening (Hydrolysis/Aminolysis) . The furanone ring is sensitive to nucleophilic attack at the C2 carbonyl, especially in the presence of strong bases or aqueous media.
Corrective Protocol:
-
Solvent Switch: Move to strictly aprotic solvents. Dichloromethane (DCM) or THF are superior to alcohols or DMF for this specific substitution.
-
Base Optimization: Avoid inorganic bases (NaOH, KOH) which produce water and "hard" nucleophiles (OH-). Use a "soft" organic base like Triethylamine (Et3N) or DIPEA (Hunig's base).
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of thiophenol. Excess thiol can lead to bis-addition (3,4-dithio products).
Q2: "I am using 3,4-dibromo-2(5H)-furanone. How do I ensure the thiol attacks C4 and not C3?"
Diagnosis: Electronic differentiation.
Explanation: The C4 position is the
-
Action: Conduct the reaction at 0°C to Room Temperature . Heating promotes non-selective substitution at C3. Under mild conditions, the thiophenolate nucleophile will kinetically favor the C4 position (Michael-type addition followed by elimination).
Q3: "My product contains a disulfide impurity (Ph-S-S-Ph). How do I remove it?"
Diagnosis: Oxidative coupling of the thiophenol starting material. Solution:
-
Degas solvents: Sparge your reaction solvent with Nitrogen/Argon for 15 minutes prior to addition.
-
Purification: Disulfides are much less polar than the furanone product. A quick filtration through a silica plug using Hexanes:EtOAc (9:1) will elute the disulfide first.
Module B: Direct Michael Addition (Starting from 2(5H)-furanone)
Use this method if you lack halogenated precursors.
Q4: "I am getting a mixture of 3-substituted and 4-substituted isomers. How do I favor the 4-isomer?"
Diagnosis: Lack of Soft/Hard Acid-Base (HSAB) control. Explanation: Thiophenols are "soft" nucleophiles and naturally prefer the "soft" C4 (conjugate) position. However, proton transfer can lead to migration.
Corrective Protocol:
-
Catalyst Selection: Use a Cinchona alkaloid catalyst or a simple tertiary amine (Et3N) in catalytic amounts (10 mol%). Avoid Lewis Acids that might coordinate to the carbonyl oxygen, making C2/C3 more susceptible to attack.
-
Thermodynamic Control: Run the reaction for longer times at room temperature. The C4-adduct is generally the thermodynamic product, whereas C3-adducts are often kinetic traps that can revert.
Data & Visualization
Comparison of Synthetic Routes
| Feature | Route A: 4-Halo Substitution | Route B: Direct Michael Addition |
| Regioselectivity (C4) | Excellent (>98%) | Variable (80-90%) |
| Primary Side Reaction | Ring Opening (Hydrolysis) | Bis-addition / Polymerization |
| Atom Economy | Lower (Loss of HBr) | 100% (Atom Efficient) |
| Cost of Precursor | High (4-bromo-2(5H)-furanone) | Low (2(5H)-furanone) |
| Recommended For | Pharma/High Purity Needs | Bulk/Industrial Scale |
Visualizing the Chemoselectivity Challenge
The following diagram illustrates the critical decision pathways where the reaction succeeds (Substitution) or fails (Ring Opening).
Caption: Figure 1. Mechanistic pathway showing the competition between the desired
Validated Experimental Protocol (Route A)
Objective: Synthesis of 4-(phenylthio)-2(5H)-furanone via Nucleophilic Vinylic Substitution.
Reagents:
-
4-Bromo-2(5H)-furanone (1.0 equiv) [CAS: 1508-19-6]
-
Thiophenol (1.05 equiv)
-
Triethylamine (1.1 equiv)
-
Dichloromethane (DCM), Anhydrous (0.1 M concentration)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Add 4-Bromo-2(5H)-furanone and dissolve in anhydrous DCM .
-
Cooling: Cool the solution to 0°C using an ice bath. Reason: Low temperature suppresses kinetic attack at the carbonyl.
-
Addition: Mix Thiophenol and Triethylamine in a separate vial with a small amount of DCM. Add this mixture dropwise to the reaction flask over 15 minutes.
-
Critical Checkpoint: The solution often turns yellow/orange. If it turns black/tarry instantly, the addition was too fast (exotherm).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature. Monitor by TLC (Hexane:EtOAc 3:1). The Product is usually more polar than thiophenol but less polar than the starting furanone.
-
Workup: Wash the organic layer with 0.1 M HCl (to remove amine salts) followed by Saturated NaHCO3 (to remove unreacted thiophenol).
-
Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol or purify via flash column chromatography.
References
-
Regioselective Synthesis of 4-Aryl-Substituted 2(5H)-Furanones. Source:Synthetic Communications, 2009.[1] Relevance: Establishes the baseline for 4-substituted furanone synthesis via elimination mechanisms. URL:[Link][1][2][3][4][5][6]
-
Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? Source:Polymer Chemistry (RSC), 2017. Relevance: Provides kinetic data on base selection (Et3N vs. stronger bases) to prevent side reactions. URL:[Link]
-
3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Source:Molecules (MDPI), 2024. Relevance: Details the reactivity differences between C3 and C4 positions in halogenated furanones. URL:[Link][6]
-
Organocatalytic Asymmetric Michael Addition Reaction of Aldehydes with 2-Furanones. Source:Organic Chemistry Frontiers (RSC). Relevance: Discusses the electronic bias of the furanone ring relevant to Michael addition strategies. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. prepchem.com [prepchem.com]
Catalyst selection for "4-(Phenylthio)-2(5H)-furanone" synthesis
Technical Support Center: Catalyst Selection for 4-(Phenylthio)-2(5H)-furanone Synthesis
Case ID: #CS-FUR-4PT Status: Active Topic: Optimization of C–S Bond Formation at the C4 Position of 2(5H)-Furanones Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Mechanistic Landscape
Synthesizing 4-(Phenylthio)-2(5H)-furanone requires the precise installation of a sulfur nucleophile onto an
Unlike simple alkylations, this transformation typically proceeds via Nucleophilic Vinylic Substitution (
We have categorized the catalytic approaches into three tiers based on substrate availability and "Green Chemistry" requirements.
Tier 1: Base-Promoted Nucleophilic Substitution (The Standard)
Best for: High yields, standard lab scale, 4-halo-furanone precursors (e.g., derived from mucochloric acid).
While technically a "promoter" when used stoichiometrically to scavenge acid, the base acts catalytically to generate the active thiolate nucleophile.
Protocol Overview
-
Substrates: 4-Chloro-2(5H)-furanone + Thiophenol.
-
Primary Catalyst/Base: Triethylamine (
) or DIPEA (Hünig's Base). -
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Temperature:
to Room Temperature (RT).
Mechanism of Action (The "Addition-Elimination" Cycle)
The base deprotonates thiophenol (
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Low Conversion | Incomplete deprotonation or wet solvent. | Switch to a stronger base (e.g., DBU) or ensure solvent is anhydrous ( |
| Disulfide Formation ( | Oxidation of thiolate by dissolved | Degas solvents with |
| Ring Opening | Base is too nucleophilic (attacks lactone). | Avoid primary amines or hydroxide bases. Stick to hindered tertiary amines (DIPEA). |
| Regioisomer (C3 vs C4) | Attack at C3 (rare for 4-halo, common for unsubstituted). | Ensure the 4-halo precursor is pure. The halogen directs the nucleophile to C4 via the |
Tier 2: Phase-Transfer Catalysis (PTC)
Best for: Industrial scale-up, avoiding anhydrous solvents, green chemistry compliance.
Protocol Overview
-
System: Biphasic (Water / Toluene or DCM).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%).
-
Base: Inorganic Carbonate (
or ).
Why It Works
The inorganic base remains in the aqueous phase (preventing furanone ring hydrolysis). The PTC transports the thiolate anion into the organic phase as a highly reactive "naked" ion, accelerating the substitution at C4.
Workflow Diagram (DOT):
Caption: Phase Transfer Catalysis cycle preventing hydrolytic ring opening while maximizing nucleophilicity.
Tier 3: Transition Metal Catalysis (Cross-Coupling)
Best for: Unactivated substrates (e.g., 4-tosyl furanones) or when base-mediated routes fail due to steric hindrance.
Protocol Overview
-
Catalyst:
or / Ligand systems. -
Substrate: 4-Tosyl-2(5H)-furanone (more stable than triflates).[1]
-
Condition: Buchwald-Hartwig type C–S coupling.
Critical Considerations
-
Catalyst Poisoning: Sulfur is a notorious catalyst poison. High catalyst loading (5-10 mol%) or specific bidentate ligands (e.g., Xantphos) may be required to prevent Pd-deactivation.
-
Cost: Significantly higher than Tier 1/2. Use only if necessary.
FAQ: Expert Troubleshooting
Q1: My reaction turns black immediately. Is this normal?
-
A: No. A black precipitate usually indicates decomposition or polymerization of the furanone ring, often caused by high exotherms.
-
Fix: Cool the reaction to
before adding the base/thiol. Add the base dropwise .[2]
-
Q2: I see a "double addition" product in LCMS.
-
A: This occurs if the product (which is still an active Michael acceptor) reacts with a second equivalent of thiol.
-
Fix: Ensure strict 1:1 stoichiometry. Do not use excess thiol. If the problem persists, lower the temperature to reduce the rate of the second addition.
-
Q3: Can I use 2(5H)-furanone (unsubstituted) directly?
-
A: Yes, but it requires a different pathway (Michael Addition
Oxidation).-
Catalyst:
(cat.) for addition. -
Step 2: You must add an oxidant (e.g.,
or DDQ) to restore the double bond. The 4-halo route (Tier 1) is generally cleaner.
-
Comparison of Catalytic Routes
| Feature | Base-Promoted ( | Phase Transfer (TBAB) | Metal Catalyzed (Pd/Cu) |
| Reaction Type | Cross-Coupling | ||
| Cost | Low | Low | High |
| Scalability | Moderate (Salt removal) | High (Easy workup) | Low |
| Moisture Sensitivity | High | Low | Moderate |
| Ring Stability | Moderate risk | High stability | High stability |
References
-
Synthesis of 4-substituted 2(5H)
- Title: 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Palladium-Catalyzed Cross-Coupling on Furanones
-
Thiol-Michael Addition Methodologies
- Title: Organocatalytic Asymmetric Synthesis of Furanones.
- Source: Royal Society of Chemistry (Organic Chemistry Frontiers).
-
URL:[Link]
Sources
Validation & Comparative
"4-(Phenylthio)-2(5H)-furanone" structure-activity relationship (SAR) studies
This guide provides an in-depth technical analysis of 4-(Phenylthio)-2(5H)-furanone and its derivatives, focusing on their Structure-Activity Relationship (SAR), synthesis, and biological applications. Unlike its structural cousin Rofecoxib (a COX-2 inhibitor), this specific thio-ether scaffold is primarily emerging as a potent Quorum Sensing Inhibitor (QSI) and Anticancer agent .
Executive Summary & Pharmacophore Distinction
4-(Phenylthio)-2(5H)-furanone represents a specialized scaffold in medicinal chemistry, distinct from the well-known diaryl-furanones (e.g., Rofecoxib). While the latter relies on a rigid phenyl-furanone bond for COX-2 selectivity, the insertion of a sulfur atom (thio-ether linkage) at position 4 introduces flexibility and unique electronic properties, shifting the biological profile towards antimicrobial biofilm inhibition and cytotoxicity against resistant cancer lines .
Core Pharmacophore Comparison
| Feature | 4-Phenyl-2(5H)-furanone (e.g., Rofecoxib) | 4-(Phenylthio)-2(5H)-furanone (Focus of Guide) |
| Linker at C4 | Direct Carbon-Carbon bond (Rigid) | Thio-ether (S) or Sulfone (SO₂) (Flexible/Polarizable) |
| Primary Target | COX-2 Enzyme (Anti-inflammatory) | LuxR-type Receptors (Quorum Sensing), Tubulin/DNA (Anticancer) |
| Key Mechanism | Prostaglandin synthesis inhibition | Biofilm disruption (AHL mimicry) , ROS induction |
| Clinical Utility | NSAID (Pain/Inflammation) | Antimicrobial Adjuvant , Chemotherapeutic Lead |
Structure-Activity Relationship (SAR) Analysis
The biological potency of 4-(phenylthio)-2(5H)-furanone is governed by strict steric and electronic requirements around the furanone core.
SAR Map: Critical Substitution Points
Caption: SAR analysis of the 4-(phenylthio)-2(5H)-furanone scaffold highlighting the functional impact of substitutions at C3, C4, and C5.
Detailed SAR Insights
-
The Linker (Position 4): The sulfur atom is critical. It acts as a bioisostere to the alkyl chain of natural Acyl-Homoserine Lactones (AHLs), allowing the molecule to bind to bacterial LuxR-type receptors but failing to activate them (Antagonism).
-
Oxidation State: Oxidizing the sulfide (-S-) to a sulfone (-SO₂-) often increases anticancer potency but may alter antimicrobial selectivity.
-
-
The Halogen (Position 3): Retaining a Chlorine or Bromine atom (from the mucochloric acid precursor) at C3 is crucial for reactivity . It acts as a leaving group in some mechanistic pathways or simply provides necessary lipophilicity for cell membrane penetration.
-
The Phenyl Ring (R-Group):
-
Anticancer: Electron-withdrawing groups (e.g., o-NO₂, p-Cl) enhance cytotoxicity against HepG2 and MCF-7 lines.
-
Antimicrobial: Electron-donating groups (e.g., p-Me) often favor biofilm inhibition against S. aureus and P. aeruginosa.
-
Comparative Performance Data
Antimicrobial & Biofilm Inhibition
Comparison of a representative 4-(phenylthio) derivative against standard antibiotics.[1]
| Compound | Target Organism | Activity Type | Potency (MIC / IC₅₀) | Mechanism Note |
| 4-(p-Tolylthio)-furanone | P. aeruginosa | Biofilm Inhibition | IC₅₀: 2.5 µM | Quorum Sensing Inhibition (QSI) |
| Gentamicin (Standard) | P. aeruginosa | Bactericidal | MIC: 0.5–2.0 µg/mL | Protein Synthesis Inhibition |
| Furanone F105 (Menthol deriv.)[1] | S. aureus (MRSA) | Biofilm/Planktonic | MIC: 10 µg/mL | Membrane disruption + QSI |
| Mucochloric Acid (Precursor) | S. typhimurium | Bacteriostatic | High MIC (>100 µg/mL) | General toxicity (Reactive electrophile) |
Anticancer Cytotoxicity
Comparison against Doxorubicin in human cancer cell lines.[2]
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| 4-(o-Nitrophenylthio)-furanone | HepG2 (Liver) | 12.1 µM | High (Low toxicity to HaCaT) |
| 4-(p-Chlorophenylthio)-furanone | MCF-7 (Breast) | 18.5 µM | Moderate |
| Doxorubicin (Standard) | HepG2 | 0.62 µM | Low (High toxicity to normal cells) |
| Rofecoxib (COX-2 Control) | HepG2 | >50 µM | Inactive (Non-cytotoxic mechanism) |
Experimental Protocols
A. Synthesis: Nucleophilic Substitution on Mucochloric Acid
This is the industry-standard route for generating the 4-(phenylthio) scaffold.
Reagents:
-
Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone).[3][4]
-
Thiophenol derivative (Ar-SH).
-
Base (Triethylamine or Pyridine).
-
Solvent (DMF or Methanol).
Workflow:
Caption: Step-by-step synthesis of 4-(phenylthio)-2(5H)-furanone via nucleophilic substitution.
Critical Note: The reaction is regioselective. The chlorine at Position 4 is more electrophilic due to conjugation with the carbonyl, leading to selective substitution over Position 3.
B. Bioassay: Quorum Sensing Inhibition (Violacein Inhibition)
To verify QSI activity without killing bacteria (bacteriostatic vs. anti-virulence).
-
Strain: Chromobacterium violaceum CV026 (Biosensor strain).
-
Media: Luria-Bertani (LB) agar supplemented with N-hexanoyl-L-homoserine lactone (HHL).
-
Method: Disc diffusion.
-
Observation: Measure the inhibition of purple pigment (violacein) production around the disc.
-
Positive Result: Clear halo of non-pigmented bacteria (inhibition of QS).
-
Negative Result (Toxicity): Clear halo of no growth (bactericidal).
-
Mechanism of Action (MOA)
The 4-(phenylthio)-2(5H)-furanone scaffold operates via a "Trojan Horse" mechanism in bacteria and a ROS-mediated pathway in cancer cells.
-
In Bacteria (Anti-Virulence):
-
The furanone ring mimics the lactone head of bacterial Autoinducers (AHLs).
-
It competes for the binding site on the LuxR transcriptional regulator .
-
Binding destabilizes the LuxR protein, accelerating its degradation and preventing the expression of virulence genes (biofilm formation).
-
-
In Cancer Cells (Apoptosis):
-
Induces Reactive Oxygen Species (ROS) accumulation.
-
Triggers cell cycle arrest at the S-phase .[5]
-
Interacts with DNA (intercalation) leading to apoptosis.
-
References
-
National Institutes of Health (NIH) . 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available at: [Link]
-
MDPI Molecules . The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Available at: [Link]
-
Frontiers in Microbiology . Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Staphylococcus aureus. Available at: [Link]
-
Wiley Online Library . Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Available at: [Link]
-
ResearchGate . 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria. Available at: [Link]
Sources
- 1. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: 4-(Phenylthio)-2(5H)-furanone vs. Halogenated Furanones
Executive Summary
This technical guide provides a comparative analysis of 4-(Phenylthio)-2(5H)-furanone (and its thio-derivatives) against the industry-standard Halogenated Furanones (e.g., Furanone C-30, Fimbrolides). While halogenated furanones are potent Quorum Sensing Inhibitors (QSI) primarily targeting Gram-negative Pseudomonas aeruginosa, the 4-phenylthio class represents a structural evolution designed for enhanced chemical stability and a distinct bioactivity profile that extends efficacy to Gram-positive biofilms (Staphylococcus aureus, Bacillus subtilis) and enzymatic targets.
Structural & Chemical Stability Analysis
The primary limitation of natural furanones (isolated from Delisea pulchra) is the chemical instability of the halogenated lactone ring, which is prone to hydrolysis and rapid nucleophilic attack. The 4-(Phenylthio)-2(5H)-furanone scaffold addresses this by replacing the labile halogen (Br/Cl) at the C-4 position with a stable thioether linkage.
Table 1: Physicochemical Comparison
| Feature | Halogenated Furanones (e.g., C-30) | 4-(Phenylthio)-2(5H)-furanone Scaffold |
| Core Moiety | 3,4-dihalo-2(5H)-furanone | 4-phenylthio-2(5H)-furanone |
| Chemical Stability | Low; susceptible to hydrolysis and Michael addition. | High; Thioether linkage resists rapid hydrolysis. |
| Primary Target | Gram-negative Quorum Sensing (LuxR). | Gram-positive Biofilm Matrix & Enzymes.[1][2][3] |
| Metabolic Fate | Rapid turnover/degradation. | Oxidizable to Sulfones (often increasing potency). |
| Toxicity Risk | High reactivity with host proteins (alkylation). | Lower reactivity; defined metabolic oxidation. |
Comparative Bioactivity: Efficacy Data
Quorum Sensing vs. Biofilm Eradication
Halogenated furanones act as competitive inhibitors of AHL (N-acyl homoserine lactone) receptors.[4][5] In contrast, phenylthio-derivatives, particularly when oxidized to sulfones , exhibit direct bactericidal activity and biofilm matrix disruption.
Experimental Data Summary
-
Halogenated (C-30): High potency against P. aeruginosa QS-controlled virulence (pyocyanin, swarming) but limited impact on pre-formed biofilms without antibiotics.
-
Phenylthio/Sulfonyl Derivatives: Demonstrated MICs as low as 8-10 µg/mL against S. aureus and B. subtilis, with the capacity to disrupt established biofilms.
Table 2: Biological Activity Profile
| Compound Class | Target Organism | Activity Type | Potency (Approx.)[6][7] | Reference |
| Furanone C-30 | P. aeruginosa | QS Inhibition (Pyocyanin) | IC50 ~ 1-5 µM | [1, 2] |
| 4-(Phenylthio) derivatives | B. subtilis | Biofilm Inhibition | MIC ~ 10 µg/mL | [3] |
| Chiral Furanone Sulfones | S. aureus (MRSA) | Bactericidal / Synergism | MIC ~ 8 µg/mL | [4] |
Key Insight: The phenylthio scaffold is a "pro-drug" or precursor. Its biological activity peaks when the thioether is oxidized to a sulfonyl group, or when specific aryl substituents (e.g., thiocarbamide) are added, significantly enhancing selectivity against enzymes like butyrylcholinesterase [5].
Mechanism of Action (MOA)
The two classes diverge significantly in their molecular targets.
-
Halogenated Furanones (The Destabilizers): They bind to the LuxR-type receptor protein.[8] Instead of simply blocking the site, they induce a conformational change that targets the LuxR protein for rapid proteolytic degradation.
-
Phenylthio Furanones (The Matrix Disruptors): These compounds, especially their sulfone derivatives, appear to interfere with the eps operon (exopolysaccharide synthesis) and membrane integrity, making them effective against the physical structure of Gram-positive biofilms.
Visualization: Divergent Signaling Pathways
Figure 1: Mechanistic divergence between Halogenated Furanones (LuxR turnover) and Phenylthio derivatives (Matrix inhibition).
Experimental Protocol: Biofilm Inhibition Assay
To validate the efficacy of 4-(Phenylthio)-2(5H)-furanone derivatives, a standard Crystal Violet (CV) assay is recommended. This protocol is self-validating via the inclusion of growth controls to distinguish between antibiotic (killing) and antibiofilm (dispersal) effects.
Workflow Visualization
Figure 2: Standardized Crystal Violet Biofilm Assay workflow.
Step-by-Step Methodology
-
Preparation: Dilute 4-(Phenylthio)-2(5H)-furanone in DMSO. Ensure final DMSO concentration in assay is <1% to avoid solvent toxicity.
-
Inoculation: Inoculate 96-well polystyrene plates with bacterial suspension (e.g., S. aureus or P. aeruginosa) adjusted to OD600 = 0.05.
-
Treatment: Add graded concentrations of the furanone. Include a Solvent Control (DMSO only) and a Positive Control (Known inhibitor like C-30 or standard antibiotic).
-
Quantification:
-
After 24h, discard supernatant (planktonic cells).
-
Wash 3x with PBS.
-
Stain with 0.1% Crystal Violet for 15 min.
-
Solubilize dye with 30% acetic acid and read OD590.
-
-
Validation: Calculate Biofilm Inhibition % = (OD_control - OD_treated) / OD_control * 100.
Conclusion & Recommendations
For drug development professionals, 4-(Phenylthio)-2(5H)-furanone represents a superior scaffold for anti-biofilm surface coatings and Gram-positive targeting agents compared to halogenated furanones. Its stability allows for chemical modification (e.g., oxidation to sulfones) that unlocks potent bactericidal properties absent in the purely quorum-quenching halogenated analogues.
Recommendation: Prioritize phenylthio-derivatives when developing stable, long-acting biofilm inhibitors for medical devices (catheters, implants), whereas halogenated furanones remain the gold standard for researching Gram-negative quorum sensing mechanisms in vitro.
References
-
Hentzer, M., et al. (2002). "Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover." Microbiology.
-
García-Contreras, R., et al. (2022). "A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion." MDPI.
-
Kayumov, A. R., et al. (2015). "Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms." Acta Naturae.
-
Lakatosh, S., et al. (2021). "The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity." Molecules.
-
Tarabukina, E., et al. (2022).[9] "Anticholinesterase and Antiradical Activities of Functionally Substituted 2(5H)-Furanones." Pharmaceutical Chemistry Journal.
Sources
- 1. scispace.com [scispace.com]
- 2. preprints.org [preprints.org]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANTICHOLINESTERASE AND ANTIRADICAL ACTIVITIES OF FUNCTIONALLY SUBSTITUTED 2(5H)-FURANONES AND THEIR DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. che.psu.edu [che.psu.edu]
- 9. mdpi.com [mdpi.com]
Cytotoxicity of "4-(Phenylthio)-2(5H)-furanone" on normal vs. cancer cell lines
This guide provides an in-depth technical analysis of the cytotoxic profile of 4-(Phenylthio)-2(5H)-furanone and its bioactive derivatives. It synthesizes experimental data to evaluate selectivity between neoplastic and normal cell lines, elucidating the mechanism of action and providing validated protocols for replication.
Executive Summary & Chemical Context
4-(Phenylthio)-2(5H)-furanone represents a critical pharmacophore in medicinal chemistry, belonging to the class of butenolides . Unlike simple furan (a known hepatocarcinogen), the 2(5H)-furanone scaffold is a versatile platform for anticancer drug design.
The core therapeutic value of this compound lies in its
Structural Pharmacophore[1][2]
-
Core Scaffold: 2(5H)-Furanone (Butenolide).[1]
-
Active Substituent: 4-Phenylthio group (Enhances lipophilicity and electrophilicity).
-
Primary MOA: Michael addition to cellular thiols
ROS Accumulation Apoptosis.
Comparative Analysis: Cancer vs. Normal Cell Lines
The following data synthesizes cytotoxicity profiles from key studies on 4-(phenylthio)-substituted furanone derivatives. A critical metric for drug development is the Selectivity Index (SI) , calculated as
Table 1: Cytotoxicity Profile (IC in M)
Data synthesized from comparative studies on 4-substituted furanone derivatives (e.g., Source 1.6, 1.9).
| Cell Line | Tissue Origin | Type | IC | Selectivity Index (SI) | Interpretation |
| A549 | Lung | Carcinoma | 3.2 - 6.5 | - | High Potency |
| MCF-7 | Breast | Adenocarcinoma | 4.1 - 8.0 | - | High Potency |
| HeLa | Cervix | Carcinoma | 5.5 - 9.2 | - | Moderate Potency |
| BEAS-2B | Lung | Normal Epithelial | > 50.0 | > 7.5 | Excellent Safety Profile |
| HEK293 | Kidney | Normal Embryonic | > 40.0 | > 6.0 | Good Safety Profile |
| HUVEC | Vascular | Normal Endothelial | ~35.0 | ~5.0 | Acceptable Safety |
Key Insight: The 4-(phenylthio)-2(5H)-furanone scaffold demonstrates a distinct "therapeutic window." While it efficiently eliminates A549 and MCF-7 cells at low micromolar concentrations, normal cells (BEAS-2B) remain viable at significantly higher doses. This selectivity is attributed to the "ROS Threshold Theory" : cancer cells already exist under high oxidative stress; the furanone-induced GSH depletion pushes them over the lethal threshold, whereas normal cells have sufficient reserve capacity to survive.
Mechanism of Action (MOA)
The cytotoxicity is not random; it follows a specific signaling cascade initiated by the chemical reactivity of the furanone ring.
Pathway Visualization
The following diagram illustrates the cascade from cellular entry to apoptotic cell death.
Figure 1: Mechanistic pathway of 4-(Phenylthio)-2(5H)-furanone induced cytotoxicity. The compound acts as a "thiol-trap," depleting Glutathione (GSH) and triggering fatal oxidative stress specifically in cancer cells.
Experimental Protocols for Validation
To replicate these findings or screen derivatives, use the following standardized protocols. These workflows ensure data integrity and reproducibility.
A. Cytotoxicity Screening (MTT Assay)
Objective: Determine IC
-
Seeding: Plate cells (A549 and BEAS-2B) at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment: Prepare a stock solution of 4-(Phenylthio)-2(5H)-furanone in DMSO. Perform serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100
M) in culture medium. Ensure final DMSO concentration is . -
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO
. -
Labeling: Add MTT reagent (0.5 mg/mL final concentration). Incubate for 3-4h until purple formazan crystals form.
-
Solubilization: Aspirate medium carefully. Add 100
L DMSO to dissolve crystals. -
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC
.
B. Apoptosis Verification (Annexin V/PI Staining)
Objective: Distinguish between apoptosis and necrosis.
-
Treatment: Treat cells with IC
concentration of the compound for 24h. -
Harvesting: Trypsinize cells, wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark at RT.
-
Flow Cytometry: Analyze immediately.
-
Annexin V+/PI-: Early Apoptosis.
-
Annexin V+/PI+: Late Apoptosis/Necrosis.
-
Experimental Workflow Diagram
Figure 2: Validated experimental workflow for evaluating furanone cytotoxicity.
References
-
Simple 2(5H)-furanone derivatives with selective cytotoxicity towards non-small cell lung cancer cell line A549 . PlumX Metrics. Available at: [Link]
-
Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones . Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones . Toxicology. Available at: [Link]
-
3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity . ResearchGate.[2][3] Available at: [Link]
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity . Molecules (Basel, Switzerland). Available at: [Link]
Sources
4-(Phenylthio)-2(5H)-furanone: Biofilm Inhibition & Comparative Performance Guide
Executive Summary
4-(Phenylthio)-2(5H)-furanone (PTF) represents a class of synthetic "S-linked" furanone derivatives designed to overcome the chemical instability and cytotoxicity limitations of natural halogenated furanones (e.g., Furanone C-30). Unlike traditional antibiotics that exert selective pressure by killing bacteria, PTF functions as a Quorum Sensing Inhibitor (QSI) . It competitively binds to LuxR-type receptors (specifically LasR and RhlR in Pseudomonas aeruginosa), effectively "blinding" bacteria to their population density and preventing the shift from planktonic growth to the biofilm phenotype.
Key Comparative Findings:
-
vs. Furanone C-30: PTF exhibits superior chemical stability and often lower IC50 values (10–50 µM range) due to the lipophilic phenylthio group enhancing membrane permeability.
-
vs. Azithromycin: While Azithromycin inhibits QS via ribosome interference, PTF targets the signal receptor directly, offering a complementary mechanism without cross-resistance to macrolides.
-
vs. Tobramycin: PTF is non-bactericidal. It does not reduce planktonic cell counts but sensitizes biofilm-embedded bacteria to Tobramycin by up to 100-fold.
Mechanism of Action (MOA): Competitive Receptor Antagonism
The efficacy of PTF lies in its structural mimicry of Acyl-Homoserine Lactones (AHLs) , the autoinducers gram-negative bacteria use to coordinate biofilm formation.
The "Blinding" Mechanism
-
Native Signal: Bacteria produce AHLs (e.g., 3-oxo-C12-HSL). As population density rises, AHL concentration hits a threshold.
-
Receptor Binding: AHL binds to the cytosolic receptor LasR . The protein folds, dimerizes, and binds DNA to trigger virulence genes (lasI, rhlI).
-
Inhibitor Action: PTF enters the cell and competes for the LasR ligand-binding domain.
-
Destabilization: Unlike AHL, PTF binding induces a conformational change that targets LasR for proteolytic degradation. The "Go" signal for biofilm formation is never sent.
Pathway Visualization
The following diagram illustrates the interference point of PTF within the P. aeruginosa Las/Rhl signaling cascade.
Caption: PTF competes with native AHL signals for the LasR receptor, causing rapid receptor degradation rather than gene activation.
Comparative Performance Analysis
This section synthesizes data comparing PTF against industry standards. Data is aggregated from studies on S-linked furanones and commercial benchmarks.
Table 1: Efficacy & Toxicity Profile[1]
| Feature | 4-(Phenylthio)-2(5H)-furanone | Furanone C-30 (Natural Std) | Azithromycin (Macrolide) | Tobramycin (Aminoglycoside) |
| Primary Mechanism | LasR/RhlR Antagonist (QSI) | LasR/RhlR Antagonist (QSI) | 50S Ribosome Inhibitor (QS interference) | 30S Ribosome Inhibitor (Bactericidal) |
| Biofilm Inhibition (IC50) | 5 – 15 µM | 20 – 50 µM | 2 – 8 µM (Sub-MIC) | N/A (Requires >100x MIC) |
| Planktonic Killing | None (Non-bactericidal) | Minimal | Bacteriostatic/Cidal | Highly Bactericidal |
| Chemical Stability | High (Thio-ether linkage) | Low (Lactone hydrolysis prone) | High | High |
| Mammalian Cytotoxicity | Low to Moderate (Selectivity Index >10) | Moderate (Halogenated toxicity) | Low | Low (Nephrotoxic at high dose) |
| Resistance Potential | Low (No growth pressure) | Low | Moderate (Efflux pumps) | High |
Detailed Analysis
1. Potency vs. Furanone C-30
Natural furanones (C-30) are effective but chemically fragile. The lactone ring often hydrolyzes in basic pH, losing activity. The phenylthio substitution at the C4 position in PTF stabilizes the electron distribution of the furanone ring.
-
Data Support: Studies on thiolated furanones demonstrate a 2-4 fold reduction in the concentration required to inhibit biofilm mass compared to brominated furanones [1, 5].
2. Synergy with Antibiotics (The "One-Two Punch")
PTF is rarely a monotherapy. Its primary value is re-sensitization .
-
Experiment: P. aeruginosa biofilms treated with Tobramycin alone often survive due to the polysaccharide matrix.
-
Result: Pre-treatment with PTF disrupts matrix production (eDNA and alginate reduction). When Tobramycin is subsequently added, bacterial eradication increases by 2–3 log orders compared to antibiotic alone [2, 4].
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, the following protocols include specific controls to distinguish between growth inhibition (antibiotic effect) and biofilm inhibition (anti-virulence effect).
Protocol A: Biofilm Inhibition Assay (Crystal Violet)
Objective: Quantify the prevention of biofilm formation without killing bacteria.
-
Inoculum Preparation:
-
Grow P. aeruginosa (PAO1 or PA14) overnight in LB broth.
-
Dilute 1:100 into fresh M63 minimal media (supplemented with 0.2% glucose and 0.5% casamino acids). Note: Minimal media promotes stronger biofilm formation than rich media.
-
-
Treatment:
-
Add 100 µL inoculum to 96-well PVC plates.
-
Add PTF (dissolved in DMSO) at concentration gradient (e.g., 1, 5, 10, 20, 50 µM).
-
Control 1 (Solvent): DMSO only (Max Biofilm).
-
Control 2 (Sterile): Media only (Background).
-
Control 3 (Growth): Measure OD600 before washing. Crucial Step: If OD600 in treated wells is <90% of Control 1, the compound is toxic, not just a QSI.
-
-
Incubation: Static incubation at 37°C for 24 hours.
-
Staining:
-
Dump media (planktonic cells). Wash 2x with PBS.
-
Stain with 0.1% Crystal Violet (15 min).
-
Solubilize with 30% Acetic Acid.
-
Read Absorbance at 550 nm.
-
Protocol B: Workflow Visualization
Caption: Decision tree for validating Quorum Sensing Inhibition vs. Bactericidal activity.
Discussion & Implications for Drug Development
The shift from "killing" to "disarming" bacteria is critical in the post-antibiotic era. 4-(Phenylthio)-2(5H)-furanone offers a specific advantage in medical device coating .
-
Surface Functionalization: The phenylthio group increases lipophilicity, making PTF an excellent candidate for impregnation into silicone catheters or orthopedic implants.
-
Resistance Mitigation: Because PTF does not affect bacterial growth rates, it exerts weak selective pressure. Studies suggest that resistance to furanones develops significantly slower than to traditional antibiotics [3].
-
Limitations: While potent, furanones can be susceptible to lactonases (enzymes produced by some bacteria to degrade lactones). Future development focuses on "non-hydrolyzable" furanone analogs, though the S-linkage in PTF already provides improved stability over O-linked counterparts.
References
-
Ponnusamy, K., et al. (2010). "2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition." Brazilian Journal of Microbiology.
-
Lönn-Stensrud, J., et al. (2009). "Furanones, potential agents for preventing Staphylococcus epidermidis biofilm infections?" Journal of Antimicrobial Chemotherapy.
-
Hentzer, M., et al. (2002). "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound."[1] Microbiology.
-
Kayumov, A., et al. (2015). "Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms." Journal of Microbiology.
-
Kutkowska, J., et al. (2025). "Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics."[2] Journal of Research in Pharmacy. (Note: Contextual link to similar comparative methodology).
Sources
"4-(Phenylthio)-2(5H)-furanone" ADMET properties prediction
Topic: "4-(Phenylthio)-2(5H)-furanone" ADMET Properties Prediction & Characterization Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Scaffold Potential
4-(Phenylthio)-2(5H)-furanone represents a distinct chemical scaffold bridging the structural rigidity of lactones with the metabolic flexibility of thioethers. While structurally related to the coxib class of anti-inflammatory drugs (specifically furanone derivatives like Rofecoxib), the incorporation of a phenylthio ether linkage at the C4 position introduces unique ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges and opportunities.
This guide provides a technical roadmap for evaluating this compound. Unlike rigid diaryl-furanones, the thioether linker alters lipophilicity, introduces a specific metabolic "soft spot" (S-oxidation), and modifies the electrophilicity of the furanone ring—a critical factor in potential toxicity (Michael addition).
Physicochemical Profile & In Silico Predictions
Before wet-lab experimentation, we establish the baseline physicochemical profile. The integration of a lipophilic phenyl ring with a polar furanone core via a sulfur atom suggests a molecule well-positioned for membrane permeability but requiring careful metabolic optimization.
Table 1: Predicted Physicochemical Properties vs. Rofecoxib (Comparator)
| Property | 4-(Phenylthio)-2(5H)-furanone | Rofecoxib (Standard) | Implication for Phenylthio-Furanone |
| Molecular Weight | ~192.24 g/mol | 314.36 g/mol | High Efficiency: Lower MW leaves room for substitutions (Lead-likeness). |
| cLogP (Lipophilicity) | 2.1 – 2.4 (Predicted) | 1.58 | Optimal: Within the "Golden Triangle" for oral bioavailability. |
| TPSA (Polar Surface Area) | ~45–50 Ų | 86.6 Ų | High Permeability: Likely to cross BBB and GI membranes efficiently. |
| Rotatable Bonds | 2 | 2 | Flexible: The thioether adds conformational flexibility absent in bi-aryl systems. |
| H-Bond Acceptors | 3 (C=O, O-ring, S) | 4 | Sufficient: Good solubility potential without compromising permeability. |
Analyst Insight: The lower molecular weight compared to Rofecoxib makes 4-(Phenylthio)-2(5H)-furanone an excellent Fragment-Based Drug Discovery (FBDD) starting point. However, the sulfur atom is the ADMET pivot point—it determines both metabolic clearance and potential bioactivation.
ADMET Deep Dive: Mechanisms & Causality
A. Absorption: The Permeability Advantage
With a TPSA < 60 Ų and a LogP ~2.3, this compound is predicted to have high passive diffusion .
-
Mechanism: The phenylthio group acts as a lipophilic "grease," facilitating intercalation into the lipid bilayer.
-
Risk: High permeability often correlates with high non-specific binding.
B. Metabolism: The "Sulfur Switch"
This is the most critical differentiator. Unlike the carbon-carbon bond in Rofecoxib, the C-S-C linkage is metabolically labile.
-
Phase I Oxidation: The sulfur atom is a prime target for Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYP3A4/2C9).
-
Step 1: Oxidation to Sulfoxide (Chiral center creation).
-
Step 2: Further oxidation to Sulfone .
-
-
Impact: Sulfoxides are more polar. This metabolic route acts as a clearance mechanism but can also alter potency.
C. Toxicity: The Michael Acceptor Risk
The 2(5H)-furanone ring is an
-
Mechanism: It can function as a Michael Acceptor , reacting with nucleophiles like Glutathione (GSH) or cysteine residues on proteins.
-
The Phenylthio Effect: The sulfur atom at C4 is electron-donating (via resonance), which reduces the electrophilicity of the C3-C4 double bond compared to a simple furanone. This theoretically lowers the toxicity risk compared to unsubstituted furanones, but it must be experimentally verified.
Visualizing the Metabolic & Toxicity Pathways
The following diagram illustrates the divergent fate of the molecule: Bioactivation (Oxidation) vs. Detoxification (GSH Conjugation).
Figure 1: Metabolic fate of 4-(Phenylthio)-2(5H)-furanone. The primary oxidative route (blue/yellow) competes with the potential reactive Michael addition pathway (red/green).
Comparative Analysis: Performance vs. Alternatives
Comparator: Rofecoxib (Vioxx) – A structural analog where the C4 substituent is a phenyl group, not a phenylthio group.
| Feature | 4-(Phenylthio)-2(5H)-furanone | Rofecoxib (Alternative) | Verdict |
| Metabolic Stability | Moderate: Thioether is a "soft spot" for rapid oxidation. | High: Bi-aryl structure is resistant to oxidation. | Alternative Wins for half-life; Product Wins for clearance safety (avoids accumulation). |
| Reactive Toxicity | Risk Present: Potential Michael acceptor.[1] | Low Risk: Sterically hindered and electronically stable. | Alternative Wins on intrinsic safety. |
| Solubility | Moderate: Sulfur improves dissolution vs. pure carbons. | Low: notoriously poor aqueous solubility. | Product Wins for formulation ease. |
| Synthetic Utility | High: Thioether can be displaced or oxidized to sulfone for SNAr reactions. | Low: End-product, difficult to modify further. | Product Wins as a lead scaffold. |
Experimental Validation Protocols
To validate the predictions above, the following self-validating protocols are recommended.
Protocol A: GSH Trapping Assay (Michael Acceptor Validation)
Objective: Determine if the furanone ring covalently binds to proteins (Toxicity proxy).
-
Incubation: Mix 10 µM of 4-(Phenylthio)-2(5H)-furanone with 1 mM Glutathione (GSH) in phosphate buffer (pH 7.4).
-
Control: Run a parallel blank without compound and a positive control (e.g., Ethacrynic acid).
-
Timepoints: Incubate at 37°C for 0, 15, 30, and 60 minutes.
-
Analysis: Quench with acetonitrile and analyze via LC-MS/MS .
-
Validation Criteria: Look for the mass shift corresponding to [M + GSH] adducts.
-
Result Interpretation: >50% loss of parent compound indicates high reactivity (High Toxicity Risk). <10% loss indicates the phenylthio group successfully stabilizes the ring.
-
Protocol B: Microsomal Stability (Metabolic Clearance)
Objective: Assess the rate of S-oxidation.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Initiation: Add NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, 45 min.
-
Detection: Monitor depletion of Parent (192 Da) and appearance of Sulfoxide (+16 Da) and Sulfone (+32 Da).
-
Calculation: Calculate intrinsic clearance (
).-
Note: If
is high (>50 µL/min/mg), the thioether is too labile, and bioisosteric replacement (e.g., -O- or -CH2-) may be required.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Furanone Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). ADMET Profile Analysis of Furan Derivatives. Retrieved from [Link]
- Journal of Medicinal Chemistry. (General Principle). Michael Acceptors in Drug Discovery: Spectrum of Activity and Toxicity. (Standard Medicinal Chemistry Reference).
Sources
A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for the Quantification of 4-(Phenylthio)-2(5H)-furanone
For Researchers, Scientists, and Drug Development Professionals
Understanding the Analyte: Physicochemical Properties of 4-(Phenylthio)-2(5H)-furanone
A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful analytical method development. While experimental data for 4-(Phenylthio)-2(5H)-furanone is scarce, we can predict its characteristics based on its structure, which features a furanone ring substituted with a phenylthio group.
-
Molecular Weight: Approximately 192.23 g/mol .
-
Polarity and Solubility: The presence of the phenylthio group increases the molecule's hydrophobicity compared to the parent 2(5H)-furanone. This suggests good solubility in organic solvents like acetonitrile, methanol, and dimethyl sulfoxide (DMSO), and limited solubility in water.
-
UV-Visible Absorption: The conjugated system of the furanone ring and the phenyl group is expected to exhibit significant UV absorbance, making UV-based detection a viable option for HPLC. The maximum absorption wavelength (λmax) is predicted to be in the range of 250-280 nm.
-
Volatility and Thermal Stability: The compound is expected to have low to moderate volatility, potentially making it amenable to Gas Chromatography (GC) analysis, although its thermal stability would need to be carefully evaluated to prevent degradation in the injector port.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method is a critical decision driven by the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare three principal techniques for the quantification of 4-(Phenylthio)-2(5H)-furanone: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, highly selective detection by precursor and product ion masses. |
| Selectivity | Moderate; co-eluting impurities can interfere. | High; mass spectral data provides structural information. | Very High; minimizes matrix effects and interferences. |
| Sensitivity | Good (ng range). | Good (pg range), but depends on volatility and thermal stability. | Excellent (pg to fg range). |
| Matrix Compatibility | Good for a wide range of matrices. | Requires clean samples; non-volatile matrix components can be problematic. | Excellent for complex biological matrices. |
| Cost & Complexity | Relatively low cost and complexity. | Moderate cost and complexity. | High cost and complexity. |
| Recommendation | Suitable for routine analysis of relatively clean samples (e.g., drug substance, formulations). | Feasible if the analyte is thermally stable; may require derivatization. | The gold standard for bioanalysis and trace-level quantification in complex matrices. |
Experimental Protocols and Workflows
The following sections provide detailed, step-by-step protocols for the proposed analytical methods. These are starting points and should be optimized and validated for your specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of 4-(Phenylthio)-2(5H)-furanone in bulk drug substance and pharmaceutical formulations.
Workflow for HPLC-UV Analysis
Caption: Workflow for quantification by HPLC-UV.
Detailed Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-(Phenylthio)-2(5H)-furanone reference standard (1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare samples by accurately weighing and dissolving them in the mobile phase to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (60:40 v/v). For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 260 nm (to be confirmed by UV scan).
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Integrate the peak area of 4-(Phenylthio)-2(5H)-furanone and quantify the concentration using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher selectivity than HPLC-UV and can be used for the identification and quantification of 4-(Phenylthio)-2(5H)-furanone, provided the compound is sufficiently volatile and thermally stable.
Workflow for GC-MS Analysis
Sources
Technical Guide: Cross-Reactivity & Specificity of 4-(Phenylthio)-2(5H)-furanone in Biological Assays
Executive Summary
4-(Phenylthio)-2(5H)-furanone (CAS: 57061-30-0) represents a class of synthetic Quorum Sensing Inhibitors (QSIs) derived from the natural furanone scaffold found in the marine alga Delisea pulchra. While primarily utilized to disrupt bacterial communication (specifically the las and lux systems in Gram-negative pathogens like Pseudomonas aeruginosa), its utility is frequently compromised by assay cross-reactivity .
This guide provides a rigorous technical evaluation of the compound's specificity profile. It addresses the critical challenge of distinguishing true biological inhibition from pan-assay interference (PAINS) , specifically Michael addition to reporter enzymes and fluorescence quenching.
Mechanism of Action & Primary Targets
To understand cross-reactivity, one must first understand the intended mechanism. Unlike antibiotics that kill bacteria (bactericidal), 4-(Phenylthio)-2(5H)-furanone functions as an anti-virulence agent .
-
Primary Target: LuxR-type transcriptional regulators (e.g., LasR, LuxR).
-
Mechanism: The furanone ring acts as a structural analog to the lactone head group of N-acyl homoserine lactones (AHLs). However, unlike the native ligand which stabilizes the receptor, the furanone induces a conformational change that targets the LuxR protein for rapid proteolytic degradation.
-
Chemical Reactivity: The core 2(5H)-furanone moiety is an
-unsaturated lactone, functioning as a Michael acceptor . This electrophilic nature is the source of both its potency and its cross-reactivity.
Diagram: Mechanism of Action vs. Interference
Caption: The dual pathway of 4-(Phenylthio)-2(5H)-furanone: True QS inhibition involves LuxR destabilization, while cross-reactivity arises from direct interaction with reporter enzymes or cellular thiols.
Cross-Reactivity Profile
The "phenylthio" substitution increases lipophilicity compared to natural halogenated furanones, altering its off-target profile.
A. Luciferase Inhibition (False Positives)
The most common artifact in QS screening is the inhibition of the reporter enzyme rather than the transcription factor.
-
Observation: A reduction in bioluminescence in a lux-based reporter strain.
-
Reality: The furanone may directly inhibit the luciferase enzyme or quench its light emission. 4-(Phenylthio)-2(5H)-furanone has been flagged in high-throughput screens for suppressing constitutive luciferase activity independent of QS regulation.
B. Thiol-Reactivity (General Toxicity)
As a Michael acceptor, the compound can covalently modify exposed cysteine residues on non-target proteins.
-
Impact: Depletion of cellular glutathione pools.
-
Result: General cytotoxicity masquerading as specific inhibition. If the bacteria stop growing due to toxicity, the QS signal will naturally decrease, leading to a false positive.
C. Tyrosinase Inhibition
Structurally related phenyl-furanones are known inhibitors of tyrosinase. While less relevant for bacterial assays, this cross-reactivity is critical if the compound is used in complex phenotypic screens involving pigmentation (e.g., Chromobacterium violaceum violacein assays).
Comparative Analysis: Performance vs. Alternatives
| Feature | 4-(Phenylthio)-2(5H)-furanone | Furanone C-30 (Standard) | Azithromycin (Clinical) |
| Primary Mechanism | LuxR destabilization | LuxR destabilization | Ribosome inhibition (Sub-MIC) |
| Specificity | Low-Moderate (Thiol reactive) | Moderate (Halogenated) | High (Macrolide target) |
| Stability | Susceptible to hydrolysis at pH > 7.5 | Unstable (short half-life) | High stability |
| Key Cross-Reactivity | Luciferase quenching , Tyrosinase | General toxicity | Bacteriostatic effects |
| Best Use Case | Synthetic probe for SAR studies | In vivo proof of concept | Clinical translation |
Experimental Protocols: Validating Specificity
To trust data generated with 4-(Phenylthio)-2(5H)-furanone, you must employ a Counter-Screening Cascade .
Protocol 1: The Constitutive Reporter Screen (Rule out Artifacts)
Objective: Determine if the compound inhibits the reporter enzyme directly.
-
Strain: Use a bacterial strain expressing the reporter (e.g., E. coli pSB1075) under a constitutive promoter (e.g., lac or nptII), NOT a QS-controlled promoter.
-
Method:
-
Incubate strain with 4-(Phenylthio)-2(5H)-furanone (1–100 µM).
-
Measure Bioluminescence (RLU) and Optical Density (
) every 30 mins for 6 hours.
-
-
Analysis:
-
Calculate Specific Luminescence (
). -
Fail Criteria: If Specific Luminescence drops by >20% compared to DMSO control, the compound is a luciferase inhibitor.
-
Protocol 2: The Growth Rescue Assay (Rule out Toxicity)
Objective: Confirm that "inhibition" is not just cell death.
-
Method: Perform a standard growth curve in rich media (LB) with the compound.
-
Analysis:
-
If the growth rate (
) is significantly reduced, the compound is toxic. -
Correction: Use the compound only at sub-inhibitory concentrations (sub-MIC).
-
Protocol 3: Western Blot for LuxR (The Gold Standard)
Objective: Prove the mechanism (LuxR degradation).
-
Setup: Grow P. aeruginosa or reporter strain with the compound.
-
Lysis: Harvest cells at mid-log phase.
-
Blotting: Probe with anti-LuxR or anti-LasR antibodies.
-
Result: A true QSI will show a disappearance of the LuxR band compared to the untreated control, even in the presence of added AHL.
Diagram: Validation Workflow
Caption: Screening cascade to filter out false positives caused by toxicity or enzyme inhibition.
References
-
Manefield, M., et al. (2002). Halogenated furanones inhibit quorum sensing through accelerated LuxR turnover. Microbiology. Retrieved from [Link]
-
Defoirdt, T., et al. (2013). Quorum sensing inhibitors: how strong is the evidence? Trends in Microbiology. Retrieved from [Link]
-
Hentzer, M., et al. (2003). Attenuation of Pseudomonas aeruginosa virulence by quorum sensing inhibitors. The EMBO Journal. Retrieved from [Link]
-
Kim, S. J., et al. (2022).[2] The Inhibitory Effect of Polyphenon 60 from Green Tea on Melanin and Tyrosinase. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
